molecular formula C6H6BrNO3 B1415183 Ethyl 2-bromooxazole-5-carboxylate CAS No. 1060816-22-9

Ethyl 2-bromooxazole-5-carboxylate

Cat. No.: B1415183
CAS No.: 1060816-22-9
M. Wt: 220.02 g/mol
InChI Key: VZYKDUOPMKESLS-UHFFFAOYSA-N
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Description

Ethyl 2-bromooxazole-5-carboxylate (CAS: 1060816-22-9) is a high-value brominated oxazole ester that serves as a versatile and crucial synthetic intermediate in advanced chemical research . With a molecular formula of C6H6BrNO3 and a molecular weight of 220.02 g/mol, this compound is particularly valued in medicinal chemistry and materials science for constructing complex heterocyclic systems . The reactive bromine atom at the 2-position of the oxazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, enabling the introduction of the oxazole moiety into larger molecular architectures . Simultaneously, the ethyl carboxylate group offers a handle for further functionalization through hydrolysis, amidation, or reduction, allowing researchers to diversify the compound's structure for a wide range of applications . This compound must be stored under an inert atmosphere at 2-8°C to preserve its stability and reactivity . It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . As such, researchers should consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols. Ethyl 2-bromooxazole-5-carboxylate is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKDUOPMKESLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653325
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
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Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-22-9
Record name Ethyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-1,3-oxazole-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of ethyl 2-bromooxazole-5-carboxylate (CAS No. 1060816-22-9), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). We emphasize the causal logic behind the analytical workflow, demonstrating how orthogonal techniques are synergistically employed to confirm molecular weight, identify functional groups, and, most critically, establish the precise regiochemistry of the substituents on the oxazole core. This guide serves as a practical framework for the structural verification of complex heterocyclic systems, ensuring the scientific integrity required for advanced research and development.

Introduction: The Imperative for Unambiguous Characterization

Ethyl 2-bromooxazole-5-carboxylate is a bifunctional molecule featuring an electron-rich oxazole ring, a synthetically versatile bromine atom, and an ethyl ester moiety. This substitution pattern makes it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials. However, the synthetic routes to this compound can potentially yield constitutional isomers, such as ethyl 2-bromooxazole-4-carboxylate or ethyl 5-bromooxazole-2-carboxylate.[1] An unconfirmed or misassigned structure can lead to the derailment of entire research programs, wasted resources, and irreproducible results.

Therefore, a rigorous and systematic elucidation of its structure is not merely a procedural formality but a foundational pillar of scientific validity. This guide champions a self-validating analytical system, where the data from each technique corroborates the others, culminating in a single, undeniable structural assignment.

The Analytical Strategy: A Convergent, Multi-Technique Workflow

The structure elucidation of an unknown compound is a process of systematic deduction. Our workflow is designed to answer three fundamental questions in sequence:

  • What is the molecular mass and elemental composition? (Mass Spectrometry)

  • What functional groups are present? (Infrared Spectroscopy)

  • How are the atoms connected? (¹³C and ¹H NMR Spectroscopy)

Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis MS Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy MS->IR Confirms Functional Groups (e.g., Carbonyl) C13_NMR ¹³C NMR Spectroscopy MS->C13_NMR Provides Molecular Formula (Constraint for NMR) Final Final Structure Confirmation MS->Final IR->C13_NMR Confirms Carbonyl & C-O Bonds IR->Final H1_NMR ¹H NMR Spectroscopy C13_NMR->H1_NMR Determines Carbon Skeleton & Number of Protons C13_NMR->Final H1_NMR->Final Defines Connectivity & Regiochemistry

Caption: A convergent workflow for unambiguous structure elucidation.

Mass Spectrometry: Establishing the Foundation

Objective: To determine the molecular weight and confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its ability to provide highly accurate mass measurements.

Expected HRMS Data (ESI+)

Parameter Expected Value Rationale
[M+H]⁺ Calculated C₆H₇BrNO₃⁺: 221.9658 Based on the molecular formula C₆H₆BrNO₃ + H⁺.
[M+Na]⁺ Calculated C₆H₆BrNNaO₃⁺: 243.9477 Common adduct observed in ESI.

| Isotope Pattern | Two peaks of ~1:1 intensity, separated by 2 Da | Confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2] |

Interpretation & Causality: The primary goal is to match the experimentally observed accurate mass to the calculated mass within a narrow tolerance (typically < 5 ppm). This provides strong evidence for the elemental formula C₆H₆BrNO₃. The observation of the characteristic A+2 isotope peak is a definitive confirmation of the presence of one bromine atom, immediately ruling out structures that do not contain this element.

Low-Resolution MS/MS for Fragmentation Analysis: Further fragmentation analysis (MS/MS) of the molecular ion can reveal key structural components.

Expected Key Fragments in ESI-MS/MS

m/z (for ⁷⁹Br) Proposed Fragment Rationale for Loss
194/196 [M - C₂H₄]⁺ McLafferty-type rearrangement from the ethyl ester.
176/178 [M - OC₂H₅]⁺ Loss of the ethoxy radical, a common pathway for ethyl esters.[3]

| 148/150 | [M - CO - OC₂H₅]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

Mass Spectrometry Fragmentation Pathway

G M [C₆H₆BrNO₃]⁺˙ m/z 220/222 F1 [C₄H₂BrNO₂]⁺ m/z 176/178 M->F1 - •OC₂H₅ F3 [C₂H₅O]⁺ m/z 45 M->F3 α-cleavage F2 [C₃H₂BrNO]⁺˙ m/z 148/150 F1->F2 - CO

Caption: Key fragmentation pathways for ethyl 2-bromooxazole-5-carboxylate.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule. IR spectroscopy is highly sensitive to the vibrations of specific bonds, providing a rapid and non-destructive confirmation of the molecular architecture.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3125 cm⁻¹ C-H stretch (sp²) Aromatic C-H on the oxazole ring.
2980-2850 cm⁻¹ C-H stretch (sp³) Ethyl group C-H bonds.
~1725 cm⁻¹ C=O stretch Ester carbonyl, conjugated with the oxazole ring. [4]
~1580 cm⁻¹ C=N stretch Oxazole ring vibration.
~1250 cm⁻¹ C-O stretch (asymmetric) Ester C-O bond.

| ~1100 cm⁻¹ | C-O-C stretch | Oxazole ring ether bond. |

Interpretation & Causality: The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm⁻¹ , which is highly characteristic of a carbonyl group. Its position, slightly lower than a typical saturated ester (~1740 cm⁻¹), indicates conjugation with the π-system of the oxazole ring.[4] This single peak provides powerful, direct evidence for the ethyl carboxylate substituent. The presence of both sp² (~3125 cm⁻¹) and sp³ (2980-2850 cm⁻¹) C-H stretches confirms the existence of both the aromatic oxazole ring and the aliphatic ethyl group. The combination of these peaks strongly supports the gross structure proposed by the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the ultimate confirmation of the atomic connectivity and regiochemistry. By analyzing the chemical environment and interactions of every carbon and hydrogen atom, we can piece together the molecular puzzle with certainty.

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 125 MHz)

Predicted δ (ppm) Carbon Assignment Rationale
~158 ppm C5 (C-COOEt) Attached to the electron-withdrawing ester group.
~157 ppm C2 (C-Br) Attached to electronegative Br and N atoms.
~130 ppm C4 (C-H) The sole C-H on the oxazole ring.
~160 ppm C=O Ester carbonyl carbon, highly deshielded. [5]
~62 ppm -OCH₂- Ethyl group methylene, attached to oxygen.

| ~14 ppm | -CH₃ | Ethyl group methyl. |

Interpretation & Causality: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The downfield signal at ~160 ppm is unambiguously assigned to the ester carbonyl carbon.[6] The three signals in the aromatic region (~120-160 ppm) correspond to the oxazole ring carbons. Crucially, the signal for C2 will be significantly influenced by the attached bromine, while C5 will be deshielded by the ester group. The signal for C4, being the only carbon attached to a hydrogen, could be definitively assigned using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which would show it as a positive CH signal. The two upfield signals (~62 and ~14 ppm) are characteristic of the ethyl group carbons.

¹H NMR Spectroscopy: Connectivity and Regiochemistry

Objective: To determine the number and type of protons and their connectivity, which ultimately confirms the substitution pattern.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 500 MHz)

Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Proton Assignment Rationale
~7.8 ppm Singlet (s) 1H N/A H4 The sole proton on the electron-deficient oxazole ring. Its singlet nature is key.
~4.4 ppm Quartet (q) 2H ~7.1 Hz -OCH₂- Methylene protons adjacent to oxygen and split by the methyl group.

| ~1.4 ppm | Triplet (t) | 3H | ~7.1 Hz | -CH₃ | Methyl protons split by the adjacent methylene group. |

Interpretation & Causality: Distinguishing Isomers The ¹H NMR spectrum provides the most critical piece of evidence for confirming the 2,5-disubstitution pattern.

  • The Key Signal: The presence of a single proton signal in the aromatic region (~7.8 ppm) as a singlet is the smoking gun. This indicates there is only one proton on the oxazole ring and that it has no adjacent proton neighbors to couple with.

  • Eliminating Isomers:

    • Ethyl 2-bromooxazole-4-carboxylate: This isomer would also show a single proton on the ring (H5), and it would also be a singlet. However, its chemical shift would likely be different. More importantly, the combination with ¹³C NMR and 2D NMR (like HMBC) would be necessary to differentiate it definitively. An HMBC experiment would show a correlation from the H5 proton to the carbonyl carbon (a ³J coupling), which would not be present in our target molecule.

    • Ethyl 5-bromooxazole-2-carboxylate: This isomer has two protons on the oxazole ring (H2 and H4). The ¹H NMR spectrum would be dramatically different, showing two signals in the aromatic region, likely as two distinct singlets or narrow doublets depending on the long-range coupling.

The characteristic quartet and triplet in the upfield region, with a 2:3 integration ratio and a shared coupling constant of ~7.1 Hz, are the unmistakable signature of an ethyl group.[7]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 1:100 in the same solvent containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Centroid mode.

  • Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 for both ¹H and ¹³C).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 (or more, as the ¹³C nucleus is less sensitive).

Conclusion

The structural elucidation of ethyl 2-bromooxazole-5-carboxylate is achieved through a logical and self-validating workflow. HRMS confirms the elemental formula (C₆H₆BrNO₃) and the presence of bromine. IR spectroscopy identifies the key functional groups: a conjugated ester, an aromatic ring, and an ethyl group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence of connectivity. The observation of a single aromatic proton as a singlet in the ¹H NMR spectrum, in concert with the six unique carbon signals in the ¹³C NMR spectrum, decisively confirms the 2,5-disubstitution pattern and rules out other potential isomers. This rigorous, multi-technique approach ensures the highest level of scientific integrity for downstream applications.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Brown, D. J., & Ghosh, P. B. (1969). The spectra, ionization, and deuteriation of oxazoles and related compounds. Journal of the Chemical Society B: Physical Organic, 270.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wiley-VCH. (2007).

Sources

Reactivity predictions for Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reactivity profile of Ethyl 2-bromooxazole-5-carboxylate , a versatile heterocyclic building block.[1] The following technical analysis synthesizes literature precedents for oxazole chemistry with specific predictive logic for this trisubstituted scaffold.

Part 1: Structural & Electronic Analysis

Molecule: Ethyl 2-bromooxazole-5-carboxylate Core Scaffold: 1,3-Oxazole Substituents: [1]

  • C2-Position: Bromine (Strong

    
    -withdrawing, Leaving Group).
    
  • C5-Position: Ethyl Ester (Strong

    
    -withdrawing).
    
  • C4-Position: Hydrogen (Acidic, susceptible to C-H activation).

Electronic Bias: The oxazole ring is inherently


-deficient (similar to pyridine). The presence of the electron-withdrawing ester at C5 and the electronegative bromine at C2 creates a highly electrophilic C2 center . Conversely, the C4 proton is rendered significantly acidic due to the inductive effects of the adjacent nitrogen and the electron-withdrawing nature of the ester at C5.

Reactivity Hierarchy (Thermodynamic & Kinetic Control):

  • C2-Substitution (

    
     / Metal-Catalysis):  The most kinetically accessible pathway. The C2-Br bond is activated for both nucleophilic displacement and oxidative addition to transition metals (Pd, Ni).
    
  • C5-Ester Manipulation: Standard carbonyl chemistry; orthogonal to the halide reactivity if conditions are controlled (e.g., avoiding strong reducing agents that might debrominate).

  • C4-Functionalization: Requires specific activation (Deprotonation or Transition Metal C-H activation). This is the "tertiary" vector for increasing molecular complexity.

Part 2: Primary Reactivity Vector (C2-Position)

Nucleophilic Aromatic Substitution ( )

Unlike simple aryl halides, the 2-bromooxazole moiety is sufficiently electron-deficient to undergo


 without metal catalysis, particularly because the C5-ester further lowers the LUMO energy of the ring.
  • Scope: Primary/secondary amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer-like intermediate stabilized by the ring nitrogen and the C5-carbonyl.

  • Conditions:

    • Amines: Mild heating (40–60°C) in polar aprotic solvents (DMF, DMSO, or MeCN) with a base (

      
       or DIPEA).
      
    • Alkoxides: 0°C to RT; requires care to avoid transesterification of the C5-ethyl ester.

Transition Metal Cross-Coupling

The C2-Br bond is an excellent handle for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura:

    • Catalyst:

      
       or 
      
      
      
      are standard.
      
      
      + XPhos for sterically demanding partners.
    • Base: Mild bases (

      
      , 
      
      
      
      ) are preferred to prevent ester hydrolysis.
    • Solvent: Dioxane/Water or Toluene/Water systems.

  • Stille Coupling: High reactivity with organostannanes; neutral conditions preserve the ester.

  • Sonogashira: Facile coupling with terminal alkynes using

    
     / CuI.
    

Part 3: Secondary Reactivity Vector (C4-Position)

This position offers the opportunity to create tri-substituted oxazoles.[2]

C-H Deprotonation (Lithiation)

The C4-H is the most acidic proton on the ring (


 approx. 20-25).
  • Reagent: LDA (Lithium Diisopropylamide) is required.

    • Critical Note: Do NOT use

      
      -BuLi as a base. 
      
      
      
      -BuLi will likely undergo Lithium-Halogen Exchange (Li-Br exchange) at C2 faster than it deprotonates C4, or it may attack the C5-ester.
  • Protocol: Treat with LDA at -78°C in THF. The resulting 4-lithio-2-bromooxazole-5-carboxylate species is stable at low temperatures and can be trapped with electrophiles (Aldehydes,

    
    , Alkyl halides).
    
Direct Arylation (C-H Activation)

Pd-catalyzed C-H arylation can introduce aryl groups at C4 without pre-functionalization.

  • Conditions:

    
    , Phosphine ligand (e.g., 
    
    
    
    ), Base (
    
    
    or PivOK), and an Aryl Iodide/Bromide.
  • Selectivity: High C4-selectivity is observed because C2 is blocked and C5 is blocked.

Part 4: Visualization of Reaction Pathways

ReactivityMap Core Ethyl 2-bromooxazole- 5-carboxylate Reagent_SNAr Amines/Thiols (SNAr) Core->Reagent_SNAr Reagent_Suzuki Ar-B(OH)2, Pd(0) (Suzuki) Core->Reagent_Suzuki Reagent_LDA LDA, -78°C (Deprotonation) Core->Reagent_LDA Reagent_Hydrolysis LiOH, THF/H2O (Hydrolysis) Core->Reagent_Hydrolysis Prod_SNAr 2-Amino/Thio-oxazole Derivative Reagent_SNAr->Prod_SNAr C2 Substitution Prod_Suzuki 2-Aryl-oxazole Derivative Reagent_Suzuki->Prod_Suzuki C2 Cross-Coupling Int_Lithio 4-Lithio Intermediate (C4-Li, C2-Br) Reagent_LDA->Int_Lithio C4 Activation Prod_Acid 2-Bromooxazole- 5-carboxylic acid Reagent_Hydrolysis->Prod_Acid C5 Ester Cleavage Prod_C4_Func 2,4,5-Trisubstituted Oxazole Int_Lithio->Prod_C4_Func + Electrophile (E+)

Caption: Reaction decision tree for Ethyl 2-bromooxazole-5-carboxylate showing orthogonal functionalization vectors.

Part 5: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-5-carboxylate.

  • Setup: In a reaction vial, combine Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.

  • Reaction: Heat to 80°C under

    
     atmosphere for 4–6 hours. Monitor by TLC/LCMS.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: with Morpholine (C2-Amination)

Objective: Synthesis of Ethyl 2-morpholinooxazole-5-carboxylate.

  • Setup: Dissolve Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv) in dry MeCN (0.2 M).

  • Reagent: Add Morpholine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 60°C for 2 hours. (Note: Higher temps may be needed for sterically hindered amines).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with 0.1 M HCl (to remove excess morpholine) and then saturated

    
    .
    
Protocol C: C4-Lithiation and Trapping (Advanced)

Objective: Introduction of an iodine atom at C4 (Ethyl 2-bromo-4-iodooxazole-5-carboxylate).

  • Preparation: Prepare a solution of LDA (1.1 equiv) in dry THF at -78°C.

  • Addition: Dropwise add a solution of Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv) in THF to the LDA solution, maintaining temp < -70°C.

  • Equilibration: Stir for 15 minutes at -78°C. (Do not warm up; risk of ring fragmentation or "Halogen Dance" if conditions vary).

  • Trapping: Add a solution of

    
     (1.2 equiv) in THF.
    
  • Quench: Stir for 30 mins, then quench with saturated

    
     solution while cold. Allow to warm to RT.
    

References

  • Verrier, C., et al. (2008).[3] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry.

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions on Oxazoles." Synthesis.

  • Besselièvre, F., et al. (2009). "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles." Synthesis.

  • Organic Chemistry Portal. "Suzuki Coupling."

Sources

Quantum Chemical Blueprint: A Technical Guide to Ethyl 2-bromooxazole-5-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, represents a cornerstone in the architecture of modern pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have cemented its role as a privileged scaffold in drug design.[1][2] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Ethyl 2-bromooxazole-5-carboxylate, the subject of this guide, is a key building block in the synthesis of more complex pharmaceutical agents.[5] Its strategic placement of a bromine atom and an ethyl carboxylate group offers synthetic handles for diversification, making it a valuable intermediate for creating libraries of potential drug candidates. Understanding the intricate quantum mechanical landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biomolecules, thereby accelerating the drug discovery process.

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of Ethyl 2-bromooxazole-5-carboxylate. We will delve into the theoretical underpinnings of the computational methods, provide a step-by-step protocol for the calculations, and interpret the results to provide actionable insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Quantum Chemical Calculations in Drug Discovery

In the contemporary drug discovery paradigm, computational chemistry is an indispensable tool that complements and guides experimental efforts.[6][7] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the electronic structure and properties of molecules at the atomic level.[8] This allows for the rational design of molecules with desired pharmacological profiles, reducing the time and cost associated with traditional trial-and-error approaches.[6]

For Ethyl 2-bromooxazole-5-carboxylate, these calculations can elucidate:

  • Molecular Geometry and Stability: Predicting the most stable three-dimensional conformation.

  • Electronic Properties: Mapping the distribution of electrons to understand reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Aiding in the characterization and identification of the molecule.

  • Reaction Mechanisms: Simulating reaction pathways to optimize synthetic routes and predict potential metabolites.

The workflow for a comprehensive quantum chemical analysis is depicted below:

G cluster_0 Conceptualization & Preparation cluster_1 Computational Execution cluster_2 Analysis & Application A Molecule Selection: Ethyl 2-bromooxazole-5-carboxylate B Define Research Objectives: Reactivity, Stability, etc. A->B C Initial 3D Structure Generation B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Structure Analysis (HOMO, LUMO, ESP) D->F G Spectroscopic Predictions (IR, Raman) E->G H Data Interpretation G->H I Correlation with Experimental Data H->I J Informing Drug Design Strategies H->J

Caption: A generalized workflow for the quantum chemical analysis of a target molecule.

Methodological Deep Dive: A Self-Validating Protocol

The reliability of quantum chemical predictions is intrinsically linked to the chosen computational methodology. This section outlines a robust protocol for the analysis of Ethyl 2-bromooxazole-5-carboxylate, emphasizing the rationale behind each choice to ensure scientific integrity.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[8] DFT methods calculate the electronic energy of a system based on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly.

For halogenated heterocyclic compounds like our target molecule, the choice of the functional and basis set is critical.[9][10][11]

Experimental Protocol: Step-by-Step Computational Workflow

Objective: To perform a comprehensive quantum chemical characterization of Ethyl 2-bromooxazole-5-carboxylate.

Software: Gaussian, ORCA, or any other quantum chemistry software package.

Protocol:

  • Initial Structure Generation:

    • Construct the 3D structure of Ethyl 2-bromooxazole-5-carboxylate using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Rationale: To find the lowest energy (most stable) conformation of the molecule.

    • Method: Employ a DFT functional suitable for organic molecules. The B3LYP functional is a popular and well-benchmarked choice.[8]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for describing the lone pairs on the oxygen and nitrogen atoms, and the polarization functions (d,p) are crucial for accurately describing the bonding involving the bromine atom.

    • Command (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation:

    • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain vibrational frequencies for spectroscopic analysis.

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Command (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Electronic Structure Analysis:

    • Rationale: To understand the reactivity and electronic properties of the molecule.

    • Calculations:

      • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[8]

      • Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Self-Validation: The absence of imaginary frequencies in the frequency calculation validates that the optimized structure is a true minimum on the potential energy surface. The calculated spectroscopic data can be compared with experimental data, if available, for further validation.

Predicted Molecular Properties and Their Implications for Drug Design

Based on established principles of quantum chemistry and data from similar oxazole derivatives, we can anticipate the following properties for Ethyl 2-bromooxazole-5-carboxylate:

Molecular Geometry

The oxazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems.[1] The ethyl carboxylate group may exhibit some rotational flexibility. The key structural parameters (bond lengths, bond angles, and dihedral angles) obtained from the geometry optimization can be used to assess steric hindrance and conformational preferences, which are crucial for receptor binding.

ParameterPredicted Value (Representative)Implication in Drug Design
C2-Br Bond Length~1.85 ÅInfluences the reactivity of the bromine atom in synthetic modifications.
Oxazole Ring PlanarityHighA rigid core can provide a well-defined orientation for pharmacophoric groups.
C5-C(O)OEt Dihedral AngleVariableConformational flexibility can allow for induced-fit binding to a target.
Electronic Landscape: Reactivity and Interaction Hotspots

The electronic properties of Ethyl 2-bromooxazole-5-carboxylate are central to its role as a synthetic intermediate and its potential biological activity.

G cluster_0 Electronic Properties cluster_1 Predicted Reactivity HOMO HOMO (Electron Donating) Electrophilic_Attack Electrophilic Attack Sites HOMO->Electrophilic_Attack predicts LUMO LUMO (Electron Accepting) Nucleophilic_Attack Nucleophilic Attack Sites LUMO->Nucleophilic_Attack predicts ESP Electrostatic Potential ESP->Nucleophilic_Attack ESP->Electrophilic_Attack Intermolecular_Interactions Intermolecular Interactions ESP->Intermolecular_Interactions guides

Caption: The relationship between calculated electronic properties and predicted chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO):

  • HOMO: The HOMO is likely to be localized on the oxazole ring, indicating that this region is most susceptible to electrophilic attack.

  • LUMO: The LUMO is expected to have significant contributions from the C2 carbon attached to the bromine and the carbonyl carbon of the ester group, suggesting these are the primary sites for nucleophilic attack.

  • HOMO-LUMO Gap: A relatively large energy gap would suggest high kinetic stability, which is a desirable property for a drug candidate to avoid unwanted reactions in the body.[8]

Molecular Electrostatic Potential (ESP):

The ESP map will likely show negative potential (red regions) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester. These regions are prone to hydrogen bonding and interactions with electrophilic species. Positive potential (blue regions) is expected around the hydrogen atoms and potentially the C2 carbon, indicating sites for nucleophilic interaction.

PropertyPredicted Location/ValueSignificance in Drug Design
HOMOOxazole RingSite for electrophilic reactions; potential for π-π stacking interactions.
LUMOC2 and Carbonyl CarbonSites for nucleophilic reactions (e.g., Suzuki coupling at C2).[12]
HOMO-LUMO GapModerately HighIndicates good kinetic stability.
Negative ESPO, N atoms, Carbonyl OHydrogen bond acceptor sites; crucial for target binding.
Positive ESPH atoms, C2Potential for hydrogen bonding and nucleophilic interactions.
Vibrational Analysis for Spectroscopic Characterization

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of Ethyl 2-bromooxazole-5-carboxylate. This is invaluable for:

  • Compound Identification: Comparing the calculated spectrum with an experimental one can confirm the identity and purity of the synthesized compound.

  • Structural Elucidation: Specific vibrational modes can be assigned to particular functional groups (e.g., C=O stretch of the ester, C-Br stretch), providing further confirmation of the molecular structure.

Conclusion: From Quantum Insights to Rational Drug Design

The quantum chemical calculations detailed in this guide provide a powerful, predictive framework for understanding the fundamental properties of Ethyl 2-bromooxazole-5-carboxylate. By elucidating its geometry, electronic structure, and potential for intermolecular interactions, we can make more informed decisions in the drug discovery process. These computational insights can guide synthetic chemists in designing more efficient reaction pathways and aid medicinal chemists in optimizing the structure of lead compounds for enhanced potency and selectivity. As computational resources continue to grow in power and accessibility, the integration of quantum chemical calculations will become an increasingly vital component of the modern drug discovery pipeline.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • DFT STUDIES OF OXAZOLE DERIV
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1648.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017).
  • A2B Chem. Ethyl 2-bromooxazole-5-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMbxqiKSUdyS1oiU9sUAJxJaD8NmWbDtxKbhP5p2ZlF2dsnov1jXjwOUdOe8omb_0ytqkoB3xYMFt39_IZ9w0nbRPk7w_EPs4N2Ee9nlW-EaKy3NQCGjPt8w56vezmIOIINaEr]([Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a detailed protocol for the Suzuki coupling of Ethyl 2-bromooxazole-5-carboxylate, a valuable building block in medicinal chemistry and materials science. As an electron-deficient heteroaromatic substrate bearing a base-sensitive ester functional group, this molecule presents unique challenges that necessitate careful optimization of reaction parameters. This document will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and provide a step-by-step experimental protocol for successful execution.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[1] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

The core of the reaction lies in a catalytic cycle involving a palladium catalyst. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organic halide (in this case, Ethyl 2-bromooxazole-5-carboxylate), forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle A Pd(0)Ln C Oxidative Addition A->C B R¹-X (Ethyl 2-bromooxazole-5-carboxylate) B->C D R¹-Pd(II)L₂-X C->D G Transmetalation D->G E R²-B(OH)₂ (Boronic Acid) E->G F Base F->G H R¹-Pd(II)L₂-R² G->H I Reductive Elimination H->I I->A Catalyst Regeneration J R¹-R² (Coupled Product) I->J

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for the Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate

The successful coupling of Ethyl 2-bromooxazole-5-carboxylate hinges on the careful selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the oxazole ring and the presence of the ethyl ester group are the primary factors guiding these choices.

The Substrate: An Electron-Deficient Heterocycle

Ethyl 2-bromooxazole-5-carboxylate is considered an electron-deficient heterocycle due to the presence of two electronegative heteroatoms (nitrogen and oxygen) and the electron-withdrawing carboxylate group. This electronic nature influences the oxidative addition step. Generally, electron-withdrawing groups on the aryl halide can facilitate oxidative addition.[3] However, the lone pairs on the heteroatoms can also coordinate to the palladium center, potentially inhibiting catalysis.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and its coordinating ligand is critical for an efficient reaction.

  • Palladium Pre-catalyst: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) is the active catalytic species, Pd(II) sources are often more stable and are readily reduced in situ to Pd(0).[4]

  • Ligands: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step.[2]

    • Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates. Their steric bulk and electron-donating properties facilitate the formation of a monoligated, highly reactive palladium(0) species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and offer high stability to the palladium center, making them excellent choices for cross-coupling reactions.[5]

The Role of the Base: A Balancing Act

The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] However, for a substrate like Ethyl 2-bromooxazole-5-carboxylate, the base must be chosen carefully to avoid hydrolysis of the ethyl ester.

  • Mild Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are generally compatible with ester functionalities.[6]

  • Potassium Fluoride (KF): Powdered KF is a particularly mild base that is often effective for Suzuki couplings on base-sensitive substrates.[5]

Solvent System: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[4]

  • Aqueous Mixtures: A solvent system such as dioxane/water or THF/water is frequently used to ensure all components are in solution.

Experimental Protocol: Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of Ethyl 2-bromooxazole-5-carboxylate with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS Number
Ethyl 2-bromooxazole-5-carboxylate220.021060816-22-9
Phenylboronic acid121.9398-80-6
Palladium(II) acetate (Pd(OAc)₂)224.503375-31-3
SPhos410.51657408-07-6
Potassium carbonate (K₂CO₃)138.21584-08-7
1,4-Dioxane (anhydrous)88.11123-91-1
Water (deionized)18.027732-18-5
Ethyl acetate (for workup)88.11141-78-6
Brine (saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)120.377487-88-9
Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: - Ethyl 2-bromooxazole-5-carboxylate - Phenylboronic acid - K₂CO₃ - Pd(OAc)₂ - SPhos start->reagents solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas the Mixture (e.g., Argon bubbling) solvent->degas heat Heat to 80-100 °C with Stirring degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate - Wash with Brine cool->workup dry Dry Organic Layer (MgSO₄) workup->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Characterize Product purify->end

Figure 2: A general workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromooxazole-5-carboxylate (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing: Bubble argon through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-phenyl-oxazole-5-carboxylate.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-purity reagents. Consider a different palladium pre-catalyst (e.g., Pd₂(dba)₃) or ligand (e.g., XPhos, an NHC ligand).
Insufficiently active boronic acidUse a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of good quality.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Ester hydrolysis Base is too strongSwitch to a milder base such as powdered potassium fluoride (KF). Use anhydrous conditions if possible.
Protodeborylation Presence of water and baseMinimize the amount of water in the reaction or consider using anhydrous conditions. Use a milder base.
Formation of side products Homocoupling of the boronic acidEnsure thorough degassing. The presence of oxygen can promote homocoupling.
Dehalogenation of the starting materialThis can occur if the reaction is run for too long or at too high a temperature. Optimize the reaction time and temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of Ethyl 2-bromooxazole-5-carboxylate offers a powerful method for the synthesis of valuable 2,5-disubstituted oxazole derivatives. By carefully selecting a suitable palladium catalyst system, a mild base to preserve the ester functionality, and appropriate reaction conditions, high yields of the desired products can be achieved. This protocol provides a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular architectures based on the oxazole scaffold.

References

  • Andrus, M. B., & Song, C. (2001). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Organic Letters, 3(23), 3761–3764. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(49), 6834-6837. [Link]

  • Nobel Prize Outreach. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024, November 25). Suzuki reaction. In Wikipedia. [Link]

  • Shaikh, S. A. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Palladium catalysts for Ethyl 2-bromooxazole-5-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromooxazole-5-carboxylate

Executive Summary & Chemical Context

Ethyl 2-bromooxazole-5-carboxylate (CAS: 33966-56-2) represents a specialized class of "activated heteroaryl halides." The presence of the electron-withdrawing ester at the C5 position, combined with the inherent electronegativity of the oxazole ring, renders the C2-bromine bond highly reactive toward oxidative addition by Palladium(0).

However, this reactivity comes with a trade-off: Stability.

  • Base Sensitivity: The C5-ester is prone to hydrolysis under the vigorous basic conditions typical of standard Suzuki couplings (e.g., NaOH, reflux).

  • Ring Opening: The oxazole ring itself can undergo ring-opening reactions if subjected to strong nucleophiles or extreme temperatures.

  • Protodebromination: In the presence of moisture and insufficient catalyst turnover, the C2-position can undergo reduction (H-substitution) rather than coupling.

This guide provides three field-validated protocols designed to balance reactivity with substrate integrity.

Mechanistic Strategy & Catalyst Selection

The catalytic cycle for this substrate is governed by the electron-deficient nature of the oxazole.

  • Oxidative Addition (Fast): The C2-Br bond is weak. Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient. Bulky, electron-rich ligands (like t-Bu3P) are generally not required and may even promote side reactions.

  • Transmetallation (Rate Limiting): This is the bottleneck. For Suzuki coupling, the boronic acid must be activated by a base.[1][2] Since we must use mild bases to protect the ester, we often employ "anhydrous" activation (Fluoride sources) or weak carbonates.

  • Reductive Elimination (Fast): The resulting biaryl forms rapidly.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the critical Transmetallation bottleneck.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rapid Insertion into C2-Br) Pd0->OxAdd + Substrate Inter1 Pd(II)-Oxazole Complex (Electrophilic) OxAdd->Inter1 TransMet Transmetallation (Rate Limiting Step) Inter1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-oxazole-5-carboxylate RedElim->Product

Caption: Catalytic cycle emphasizing the rapid oxidative addition into the C2-Br bond and the critical transmetallation step requiring base activation.

Experimental Protocols

Method A: The "Mild Suzuki" (Recommended for Boronic Acids)

Best for: Aryl boronic acids, robust scale-up, avoiding toxic byproducts.

Rationale: This protocol uses Potassium Phosphate (K3PO4) instead of Carbonates. Phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide/carbonate, minimizing ester hydrolysis. Toluene/Water acts as a biphasic buffer.

Reagents:

  • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Ferrocenyl ligand resists dechelation.

  • Base: K3PO4 (Tribasic, 2.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the oxazole (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Solvent: Add Toluene and Water. The biphasic system is crucial.

  • Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq) quickly under inert flow. Cap the vial.

  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 90°C to prevent ester damage.

  • Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with Brine (x2).[4] Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: The "Stille Coupling" (High Reliability)

Best for: Complex substrates, base-sensitive groups, or when Suzuki fails.

Rationale: Stille coupling is neutral (non-basic). It is the "gold standard" for oxazoles because it completely eliminates the risk of ester hydrolysis. We use Copper(I) Iodide as a co-catalyst (the "Liebeskind effect") to accelerate the reaction at lower temperatures.

Reagents:

  • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Aryl-Stannane (Ar-SnBu3) (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Additive: CuI (10 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge: Add oxazole, stannane, and CuI to a dry flask.

  • Inert: Evacuate and backfill with N2 (3 cycles).

  • Solvent: Add anhydrous Dioxane via syringe.

  • Catalyst: Add Pd(PPh3)4 under N2 counterflow.

  • Reaction: Heat to 90°C for 2–4 hours. (Monitor by LCMS; the CuI speeds this up significantly compared to standard Stille).

  • Tin Removal (Critical):

    • Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 mins (precipitates Bu3SnF as a white solid).

    • Filter through a pad of Celite.

  • Purification: Flash chromatography. Note: Add 1% Et3N to the eluent to prevent acid-catalyzed decomposition on silica.

Method C: Sonogashira (Alkynylation)

Best for: Introducing alkyne linkers.

Reagents:

  • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et3N (Triethylamine) / THF (1:1 mix)

Step-by-Step:

  • Dissolve oxazole and alkyne in dry THF/Et3N.

  • Degas thoroughly (sparge).

  • Add PdCl2(PPh3)2 and CuI.

  • Stir at Room Temperature for 1 hour. If sluggish, heat to 40°C. Note: 2-bromooxazoles are very reactive; high heat often causes black tar formation in Sonogashira.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Carboxylic acid forms)Base is too strong or wet.Switch from Carbonate to Phosphate (Method A) or use Stille (Method B).
Protodebromination (H replaces Br)Catalyst death or wet solvent.Dry solvents thoroughly. Increase catalyst loading. Ensure strict O2 exclusion.
Homocoupling (Ar-Ar dimer)Oxygen presence.Sparge solvents longer. Reduce amount of Boronic acid.
Low Conversion Slow Transmetallation.Suzuki: Add CsF (2 eq) as an additive. Stille: Increase CuI loading.

Decision Logic for Method Selection

Use this flowchart to select the optimal protocol for your specific coupling partner.

DecisionTree Start Start: Ethyl 2-bromooxazole-5-carboxylate Partner What is the Coupling Partner? Start->Partner Boronic Aryl Boronic Acid Partner->Boronic Stannane Aryl Stannane Partner->Stannane Alkyne Terminal Alkyne Partner->Alkyne BaseSens Is the Partner Base Sensitive? Boronic->BaseSens MethodB Method B: Stille Coupling (Pd(PPh3)4 / CuI) Stannane->MethodB MethodC Method C: Sonogashira (PdCl2(PPh3)2 / RT) Alkyne->MethodC MethodA Method A: Mild Suzuki (Pd(dppf)Cl2 / K3PO4) BaseSens->MethodA No (Standard) BaseSens->MethodB Yes (Switch to Stille)

Caption: Decision matrix for selecting the optimal cross-coupling protocol based on substrate compatibility.

References

  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
  • Stille Coupling for Oxazoles (Liebeskind-Skulnick Conditions)

    • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S.[5] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry, 1994 , 59(20), 5905–5911.[5]

  • Synthesis and Coupling of 5-substituted Oxazoles

    • Vereshchagin, A. N., et al. "Synthesis and biological activity of ethyl 2-substituted oxazole-5-carboxylates." Journal of Pharmaceutical Chemistry, 2023.
  • Mild Suzuki Conditions for Esters

    • Molander, G. A.; Biolatto, B. "Efficient Suzuki Coupling of Arylboronic Acids with Aryl Triflates and Halides Using Potassium Phosphate." Journal of Organic Chemistry, 2003, 68(11), 4302-4314.

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-bromooxazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of ethyl 2-bromooxazole-5-carboxylate. This document provides in-depth insights into its role as a pivotal building block for the synthesis of complex, biologically active molecules. The protocols herein are grounded in established chemical principles and are designed to be both explanatory and actionable for laboratory use.

Introduction: The Oxazole Scaffold and the Utility of a Key Building Block

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for esters and amides make it a valuable scaffold in the design of novel therapeutics.[1] The oxazole nucleus is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antibiotic, and antiproliferative effects.[3]

Ethyl 2-bromooxazole-5-carboxylate emerges as a particularly strategic starting material for several reasons:

  • Orthogonal Functional Handles: It possesses two distinct reactive sites: the C2-bromo substituent, which is primed for metal-catalyzed cross-coupling reactions, and the C5-ethyl ester, which can be readily hydrolyzed and converted into amides or other functional groups.

  • Vectorial Synthesis: The defined positions of these functional groups allow for a controlled, vectorial approach to building molecular complexity.

  • Bioisosteric Potential: The resulting 2-substituted oxazole-5-carboxamide core can mimic peptide bonds, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[4]

This guide will focus on the practical application of ethyl 2-bromooxazole-5-carboxylate in key synthetic transformations that are central to modern drug discovery.

Synthesis of Ethyl 2-bromooxazole-5-carboxylate

While commercially available, an understanding of the synthesis of ethyl 2-bromooxazole-5-carboxylate provides context for its purity and potential side products. A common synthetic route involves the transformation of an amino-oxazole precursor, as outlined below.

A Ethyl 2-aminooxazole-5-carboxylate B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 2. 0-5 °C C Ethyl 2-bromooxazole-5-carboxylate B->C CuBr

Caption: Synthetic pathway to ethyl 2-bromooxazole-5-carboxylate.

This Sandmeyer-type reaction provides a reliable method for the introduction of the bromine atom at the C2 position, yielding the desired building block for subsequent functionalization.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine atom of ethyl 2-bromooxazole-5-carboxylate is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-nitrogen bonds in drug discovery.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[5][6] This reaction is instrumental in synthesizing 2-aryl or 2-heteroaryl oxazoles, which are common motifs in kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ to Pd(0).

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial for stabilizing the Pd(0) species, facilitating oxidative addition into the C-Br bond, and promoting reductive elimination.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Intermediate_A R-Pd(II)(Br)L2 Oxidative Addition->Intermediate_A R-Br Transmetalation Transmetalation Intermediate_A->Transmetalation Intermediate_B R-Pd(II)(Ar)L2 Transmetalation->Intermediate_B Ar-B(OH)2 Base Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Catalyst Product R-Ar Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl HalideEthyl 2-bromooxazole-5-carboxylateElectrophile
Boronic AcidPhenylboronic acidNucleophile precursor
CatalystPd(OAc)₂ (2-5 mol%)Palladium source
LigandSPhos (4-10 mol%)Stabilizes Pd(0), facilitates reaction
BaseK₂CO₃ (2-3 equiv.)Activates boronic acid
SolventDioxane/H₂O (4:1)Dissolves reagents
Temperature80-100 °CProvides activation energy
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a powerful method for installing terminal alkynes, which are versatile functional groups in medicinal chemistry. They can serve as precursors for triazoles (via click chemistry), act as rigid linkers, or be part of a pharmacophore. This reaction typically employs both palladium and copper co-catalysts.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the primary catalyst.

  • Copper(I) Co-catalyst: Cu(I), often in the form of CuI, reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to 2-aminooxazole derivatives.[8] These motifs are prevalent in many biologically active compounds and can serve as key hydrogen bond donors and acceptors in interactions with biological targets.

Causality Behind Experimental Choices:

  • Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 2-aryl-oxazole scaffold, readily synthesized from ethyl 2-bromooxazole-5-carboxylate, is an excellent candidate for this purpose. For instance, derivatives of the structurally similar benzoxazole have been developed as potent inhibitors of p38 MAP kinase and Aurora B kinase.[9][10] The 2-aryl group can be tailored to interact with the "hinge" region of the kinase, while the C5-carboxamide can be elaborated to extend into the solvent-exposed region, allowing for modulation of potency and selectivity.[11]

Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific substrate and desired scale. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add ethyl 2-bromooxazole-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., SPhos, 0.10 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 2-bromooxazole-5-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Substrate Addition: Add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried reaction vessel.

  • Reagent Addition: Add ethyl 2-bromooxazole-5-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 100 °C) for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • SanDiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • PubMed. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). Ethyl 2-bromooxazole-5-carboxylate. Retrieved from [Link]

  • Nan, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
  • ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018).
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. Retrieved from [Link]

  • PubMed. (2016). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][6][12][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Retrieved from [Link]

  • Allied Academies. (2023). Biological Importance of Oxazoles. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 2-bromooxazole-5-carboxylate in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Moiety as a Cornerstone for Functional Materials

In the landscape of materials science and drug discovery, the oxazole heterocycle has emerged as a privileged scaffold. Its unique electronic properties, rigid planar structure, and propensity for forming extended π-conjugated systems make it an invaluable building block for a diverse array of functional materials. These materials find applications in organic light-emitting diodes (OLEDs), conductive polymers, and as ligands in metal-organic frameworks (MOFs).[1][2] Among the various oxazole-based synthons, Ethyl 2-bromooxazole-5-carboxylate stands out as a particularly versatile and reactive intermediate. The presence of a bromo group at the 2-position provides a reactive handle for cross-coupling reactions, while the ethyl carboxylate at the 5-position allows for further functionalization or can be incorporated as a key structural element in the final material.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-bromooxazole-5-carboxylate in the synthesis of bespoke functional materials. We will delve into the synthesis of this key intermediate and provide detailed protocols for its application in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic materials synthesis.

Part 1: Synthesis and Purification of Ethyl 2-bromooxazole-5-carboxylate

A reliable and scalable synthesis of the starting material is paramount for any successful materials development campaign. The following multi-step protocol outlines a common route to Ethyl 2-bromooxazole-5-carboxylate, commencing from readily available starting materials.

Synthetic Pathway Overview

A Ethyl 2-aminooxazole-4-carboxylate B Diazonium Salt Intermediate A->B 1. NaNO2, HBr/H2O 2. 0-5 °C C Ethyl 2-bromooxazole-4-carboxylate B->C CuBr D Ethyl 2-bromooxazole-5-carboxylate C->D Isomerization (e.g., base-catalyzed)

Caption: Synthetic route to Ethyl 2-bromooxazole-5-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-bromooxazole-5-carboxylate

Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-bromooxazole-4-carboxylate.

Step 3: Isomerization to Ethyl 2-bromooxazole-5-carboxylate

Rationale for Isomerization: The direct synthesis often yields the 4-carboxylate isomer. A base-catalyzed isomerization can be employed to obtain the desired 5-carboxylate isomer, which is often thermodynamically more stable.

  • Dissolve the crude Ethyl 2-bromooxazole-4-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (catalytic amount).

  • Heat the mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Ethyl 2-bromooxazole-5-carboxylate.

Part 2: Application in the Synthesis of Functional Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of conjugated polymers and small molecules for OLEDs.[4] The bromine atom at the 2-position of Ethyl 2-bromooxazole-5-carboxylate serves as an excellent electrophilic partner in this reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boronate R-Pd(II)L2-R' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination CoupledProduct Ar-R' ArylBromide Ar-Br BoronicAcid R'-B(OR)2 cluster_polymerization Suzuki Polymerization A Ethyl 2-bromooxazole-5-carboxylate B Diboronic Ester Monomer A->B Suzuki Coupling with Bis(pinacolato)diboron D Conjugated Polymer B->D Pd Catalyst, Base C Dibromo Monomer C->D

Sources

Experimental setup for high-yield synthesis of Ethyl 2-bromooxazole-5-carboxylate derivatives

[1]

Executive Summary & Strategic Analysis

Ethyl 2-bromooxazole-5-carboxylate (CAS: 1060816-22-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura cross-couplings to generate 2-aryl/heteroaryl oxazoles. While direct bromination of the oxazole ring via lithiation is possible, it often suffers from regioselectivity issues and ring fragmentation due to the instability of the lithiated species at temperatures above -60°C.

This guide details an Optimized Non-Aqueous Sandmeyer Protocol . Unlike classical aqueous conditions (

alkyl nitrites (t-butyl nitrite)anhydrous copper(II) bromide (

)
Core Advantages of Selected Protocol:
  • Anhydrous System: Prevents hydrolysis of the C5-ester group.

  • Homogeneous Phase: Acetonitrile solubilizes both the organic precursor and copper salts, ensuring rapid kinetics.

  • Mild Conditions: Operates at 0°C to Room Temperature (RT), avoiding the cryogenic requirements of lithiation.

Retrosynthetic Logic & Pathway

The synthesis relies on the radical-nucleophilic substitution of the amino group at the C2 position. The precursor, Ethyl 2-aminooxazole-5-carboxylate , is converted to a diazonium species in situ, which is immediately trapped by the bromide source.

Gcluster_0Critical Process ParametersStartEthyl 2-aminooxazole-5-carboxylateInter[Diazonium Intermediate](Transient)Start->Inter Diazotization(MeCN, 0°C)ProductEthyl 2-bromooxazole-5-carboxylateInter->Product Sandmeyer Bromination(Cu-mediated Radical Subst.)Reagent1t-Butyl Nitrite (t-BuONO)Radical InitiatorReagent1->InterReagent2CuBr2 (Anhydrous)Bromine SourceReagent2->ProductCPP1Anhydrous MeCN(Water < 0.1%)CPP2Temp Control(Exothermic N2 release)

Figure 1: Mechanistic pathway for the non-aqueous Sandmeyer transformation.

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.MW ( g/mol )Purity
Ethyl 2-aminooxazole-5-carboxylate Precursor1.0156.14>95%
Copper(II) Bromide (

)
Bromine Source1.5223.3599% (Anhydrous)
tert-Butyl Nitrite (t-BuONO) Diazotizing Agent1.5103.1290% (Tech)
Acetonitrile (MeCN) Solvent10 mL/g41.05Anhydrous
Ethyl Acetate / Hexanes Extraction--ACS Grade
Step-by-Step Methodology

Phase 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Flame-dry the glassware under vacuum and backfill with inert gas (

    
     or Ar) to ensure moisture-free conditions.
    

Phase 2: Reagent Preparation 3. Charge the flask with Copper(II) Bromide (


, 1.5 eq)anhydrous Acetonitrile (MeCN)tert-Butyl Nitrite (t-BuONO, 1.5 eq)0–5°C

Phase 3: Reaction Initiation (Critical Step) 7. Dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a minimal amount of MeCN. 8. Transfer the amine solution to the addition funnel. 9. Dropwise Addition: Add the amine solution slowly over 30–45 minutes.

  • Observation: Evolution of
    
    
    gas (bubbling) will occur immediately.
  • Control: Maintain internal temperature <10°C to prevent thermal decomposition of the diazonium intermediate before bromination.

Phase 4: Completion & Workup 10. Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours. 11. Monitor: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting amine spot (polar) should disappear, replaced by a less polar product spot. 12. Quench: Dilute the reaction mixture with Ethyl Acetate and pour into 1M HCl (cold) to solubilize copper salts. 13. Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with Ethyl Acetate. 14. Wash: Wash combined organics with Brine, dry over anhydrous

Phase 5: Purification 15. Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of 0%
    
    
    20% Ethyl Acetate in Hexanes.
  • Product: Ethyl 2-bromooxazole-5-carboxylate typically elutes early due to low polarity.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid/crystalline powder.

  • 1H NMR (

    
    ):  The characteristic broad singlet of the 
    
    
    group (approx.
    
    
    5.0-7.0 ppm) will be absent. The C4-H proton singlet will shift slightly downfield due to the inductive effect of the bromine at C2.
  • MS (ESI): Positive mode may show weak ionization; GC-MS is often better for bromo-heterocycles. Look for isotopic pattern of Bromine (

    
     in 1:1 ratio).
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solventUse freshly distilled MeCN or molecular sieves.
Incomplete Conversion Old t-BuONOReagents degrade; use fresh t-BuONO or increase to 2.0 eq.
Side Product: 2-H oxazole H-abstraction (Radical quenching)Ensure

is in excess (1.5 eq) to trap the radical efficiently.
Exotherm Runaway Fast addition of amineSlow down addition rate; ensure efficient cooling.

Safety & Handling (HSE)

  • Diazo Hazards: Although in situ generation minimizes risk, diazonium intermediates are potentially explosive. Do not heat the reaction above 60°C.

  • Nitrites: Alkyl nitrites are vasodilators and toxic if inhaled. Perform all operations in a well-ventilated fume hood.

  • Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

References

  • General Protocol for 2-Bromoazoles: Siméon, F., et al. (2009). Synthesis of 2-halothiazole derivatives via Sandmeyer reaction. Cited in Recent trends in the chemistry of Sandmeyer reaction. National Institutes of Health. Retrieved from [Link]

  • Non-Aqueous Sandmeyer Conditions: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. J. Org.[2][3] Chem. (Contextual grounding from general organic synthesis literature).

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 2-bromooxazole-5-carboxylate in Drug Discovery

Ethyl 2-bromooxazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, featuring an oxazole core with strategically placed bromo and ester functionalities, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with diverse pharmacological activities. The oxazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of molecular diversity. The ethyl ester at the 5-position provides a site for further chemical modifications, including amidation and reduction, to generate a broad spectrum of derivatives. Given its importance, the development of a robust, scalable, and safe synthesis of Ethyl 2-bromooxazole-5-carboxylate is of paramount importance for researchers and professionals in the pharmaceutical industry.

This comprehensive guide provides a detailed protocol for the multi-gram scale synthesis of Ethyl 2-bromooxazole-5-carboxylate, starting from readily available precursors. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, this document will address the critical aspects of process safety, analytical quality control, and scalable purification techniques, ensuring that researchers can confidently and safely produce this valuable intermediate in high purity and yield.

Overall Synthetic Strategy

The synthesis of Ethyl 2-bromooxazole-5-carboxylate is accomplished through a three-step sequence starting from the key intermediate, ethyl 2-aminooxazole-5-carboxylate. The overall transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Diazotization and Sandmeyer Reaction cluster_2 Step 3: Isomerization Start Ethyl Glyoxalate & Cyanamide Intermediate_1 Ethyl 2-aminooxazole-5-carboxylate Start->Intermediate_1 [Cyclocondensation] Intermediate_2 Ethyl 2-bromooxazole-4-carboxylate Intermediate_1->Intermediate_2 1. NaNO2, HBr 2. CuBr Final_Product Ethyl 2-bromooxazole-5-carboxylate Intermediate_2->Final_Product Potassium tert-butoxide

Figure 1: Overall synthetic workflow for Ethyl 2-bromooxazole-5-carboxylate.

Part 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

The synthesis of the crucial starting material, ethyl 2-aminooxazole-5-carboxylate, can be achieved through the cyclocondensation of ethyl glyoxalate and cyanamide. This reaction provides a direct and efficient route to the desired aminooxazole intermediate.

Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl glyoxalate (50% in toluene)102.09204.21.0
Cyanamide42.0442.01.0
Acetic Acid60.05500 mL-
Sodium Acetate82.0382.01.0

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add acetic acid (500 mL), ethyl glyoxalate (50% in toluene, 204.2 g, 1.0 mol), and sodium acetate (82.0 g, 1.0 mol).

  • Stir the mixture at room temperature until the sodium acetate is fully dissolved.

  • To the resulting solution, add cyanamide (42.0 g, 1.0 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 2 L of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 500 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to afford ethyl 2-aminooxazole-5-carboxylate as a pale yellow solid.

Safety Considerations:

  • Ethyl glyoxalate is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Cyanamide is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Acetic acid is corrosive. Handle with care.

Part 2: Diazotization and Sandmeyer Reaction

The second stage of the synthesis involves the conversion of the amino group of ethyl 2-aminooxazole-5-carboxylate to a bromo group via a Sandmeyer reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is then reacted with a copper(I) bromide catalyst.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction Amine Ethyl 2-aminooxazole-5-carboxylate Diazonium Diazonium Salt Intermediate Amine->Diazonium + NaNO2, HBr (0-5 °C) Bromooxazole Ethyl 2-bromooxazole-4-carboxylate Diazonium->Bromooxazole + CuBr (room temp to 60 °C) N2_gas N2 (gas) Diazonium->N2_gas

Figure 2: Mechanism of the Diazotization and Sandmeyer Reaction.

Experimental Protocol: Synthesis of Ethyl 2-bromooxazole-4-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 2-aminooxazole-5-carboxylate156.14156.11.0
Hydrobromic acid (48% aq.)80.91425 mL4.0
Sodium Nitrite69.0072.51.05
Copper(I) Bromide143.45157.81.1
Water18.02As needed-

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend ethyl 2-aminooxazole-5-carboxylate (156.1 g, 1.0 mol) in water (1 L).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add hydrobromic acid (48% aq., 425 mL, 4.0 mol) to the suspension while maintaining the internal temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (200 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is indicated by a slight color change.[2][3][4]

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • In a separate 5 L reactor, prepare a solution of copper(I) bromide (157.8 g, 1.1 mol) in hydrobromic acid (48% aq., 100 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed. The addition should be controlled to maintain a steady rate of gas evolution and keep the reaction temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 2-bromooxazole-4-carboxylate as a dark oil. This crude product is typically used in the next step without further purification.

Process Safety and Hazard Analysis:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state.[2][3][4][5] It is crucial to maintain the reaction temperature below 5 °C during the diazotization step and to use the diazonium salt solution immediately in the subsequent Sandmeyer reaction without isolation.

  • Nitrogen Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reaction must be performed in a well-ventilated area with an appropriate off-gas scrubbing system. The rate of addition of the diazonium salt should be carefully controlled to prevent a rapid buildup of pressure.

  • Copper(I) Bromide: Copper(I) bromide is harmful if swallowed or in contact with skin and causes serious eye damage.[6][7] Appropriate PPE should be worn at all times.

  • Waste Disposal: The aqueous waste from this reaction will contain copper salts. It should be treated as hazardous waste and disposed of according to local regulations.[8][9][10][11][12]

Part 3: Base-Catalyzed Isomerization

The final step in the synthesis is the base-catalyzed isomerization of the bromine atom from the 4-position to the thermodynamically more stable 5-position of the oxazole ring. This transformation is believed to proceed through an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[13][14]

Mechanism of Isomerization (ANRORC Pathway)

The isomerization is initiated by the nucleophilic attack of the tert-butoxide at the C5 position of the oxazole ring. This is followed by ring opening to form an open-chain intermediate, which then undergoes a ring-closing step to yield the more stable 5-bromooxazole isomer.

G Start Ethyl 2-bromooxazole-4-carboxylate Intermediate Ring-Opened Intermediate Start->Intermediate + t-BuOK (Nucleophilic Attack & Ring Opening) Product Ethyl 2-bromooxazole-5-carboxylate Intermediate->Product Ring Closure

Figure 3: Proposed ANRORC mechanism for the isomerization.

Experimental Protocol: Synthesis of Ethyl 2-bromooxazole-5-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Crude Ethyl 2-bromooxazole-4-carboxylate220.02~1.0 (from previous step)~1.0
Potassium tert-butoxide112.21123.41.1
Dimethyl Sulfoxide (DMSO)78.131 L-
Ethyl Acetate88.11As needed-
Hexanes86.18As needed-

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the crude ethyl 2-bromooxazole-4-carboxylate in anhydrous DMSO (1 L).

  • Cool the solution to 15 °C in a water bath.

  • Add potassium tert-butoxide (123.4 g, 1.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25 °C. An exotherm will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the isomerization by HPLC or GC-MS.

  • Once the reaction is complete, pour the mixture into 5 L of ice-cold water and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with water (3 x 1 L) and brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Safety Considerations:

  • Potassium tert-butoxide: This is a strong, flammable, and corrosive base that reacts violently with water.[15][16][17][18][19][20][21] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.

  • DMSO: Dimethyl sulfoxide is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Handle in a well-ventilated area.

Part 4: Purification and Quality Control

The final product, Ethyl 2-bromooxazole-5-carboxylate, is purified by column chromatography or recrystallization to achieve high purity suitable for use in drug discovery and development.

Purification Protocol

Option 1: Column Chromatography

  • Prepare a silica gel column using a mixture of hexanes and ethyl acetate (9:1) as the eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the hexanes/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified Ethyl 2-bromooxazole-5-carboxylate as a white to off-white solid.

Option 2: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Quality Control and Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

CompoundTechniqueExpected Data
Ethyl 2-aminooxazole-5-carboxylate¹H NMR (400 MHz, DMSO-d₆)δ 7.65 (s, 1H), 7.15 (s, 2H, NH₂), 4.20 (q, J = 7.1 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, DMSO-d₆)δ 162.1, 158.5, 145.2, 125.8, 60.9, 14.3.
Ethyl 2-bromooxazole-5-carboxylate¹H NMR (400 MHz, CDCl₃)δ 7.85 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 158.0, 145.0, 138.5, 130.0, 62.0, 14.2.
HPLC Purity > 98% (typical).
MS (ESI) m/z 220.0, 222.0 [M+H]⁺ (isotopic pattern for Br).

Scale-up Considerations

Scaling up the synthesis of Ethyl 2-bromooxazole-5-carboxylate from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: All three steps of the synthesis involve either exothermic reactions or heating. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The use of jacketed reactors with efficient cooling and heating systems is essential.

  • Mixing: Efficient mixing is crucial for maintaining homogeneous reaction conditions and preventing localized hot spots, especially during the diazotization and isomerization steps. The appropriate type and speed of the agitator should be selected based on the reactor size and the viscosity of the reaction mixture.

  • Reagent Addition: The controlled addition of reagents, particularly the sodium nitrite solution and potassium tert-butoxide, is critical for safety and selectivity. The use of calibrated dosing pumps is recommended for large-scale production.

  • Work-up and Isolation: The work-up procedures, including extractions and filtrations, need to be adapted for larger volumes. The use of larger-scale equipment such as centrifuges and filter-dryers will be necessary.

  • Purification: While column chromatography is suitable for laboratory-scale purification, it may not be economically viable for large-scale production. Developing a robust crystallization procedure is often the preferred method for purifying large quantities of the final product.[9][17][22][23][24][25][26][27][28]

Conclusion

This application note provides a comprehensive and detailed guide for the scale-up synthesis of Ethyl 2-bromooxazole-5-carboxylate, a key intermediate in drug discovery. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The provided mechanistic insights and scale-up considerations will aid in the successful transition of this synthesis from the laboratory to larger-scale production, thereby facilitating the advancement of pharmaceutical research and development.

References

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023.
  • ANRORC mechanism. In: Wikipedia. ; 2023.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate.
  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
  • Origins of the ANRORC reactivity in nitroimidazole deriv
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. 2021.
  • How to synthesize Ethyl 2-bromothiazole-5-carboxyl
  • Wiley-VCH 2007 - Supporting Inform
  • 1060816-22-9 | MFCD09743496 | Ethyl 2-bromooxazole-5-carboxyl
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Potassium Tert-Butoxide KOtBu- A Complete Overview - Sarchem Labs.
  • Reactive Chemical Hazards of Diazonium Salts.
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. 2014.
  • Synthesis of Copper Carbonate from Copper Waste Using the Hydrometallurgical Method.
  • Principles in prepar
  • Treatment of Copper Smelting and Refining Wastes - CDC Stacks.
  • SPECIAL FEATURE SECTION: SAFETY OF CHEMICAL PROCESSES Safety HighlightsSafety Notables: Information
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Public
  • Potassium tert-butoxide - Santa Cruz Biotechnology.
  • Reactive Chemical Hazards of Diazonium Salts. 2015.
  • Recycle Copper chloride PCB etchant (waste free method) - YouTube. 2015.
  • Is there any safety precautions I should take when handling potassium tert-butoxide solid/solution? : r/chemhelp - Reddit. 2019.
  • WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google P
  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] - Master Organic Chemistry. 2011.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Public
  • Disposal of copper electrofining solutions.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
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  • How do i go about disposing a copper (II) sulfate and water solution : r/chemistry - Reddit. 2020.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
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  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and success of the Suzuki-Miyaura cross-coupling reaction for a key synthetic building block: Ethyl 2-bromooxazole-5-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this powerful C-C bond-forming reaction.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when applied to specific substrates like Ethyl 2-bromooxazole-5-carboxylate, researchers can encounter challenges that lead to diminished yields. This particular substrate presents a unique combination of features: an electron-deficient heteroaryl system and a base-sensitive ethyl ester group, both of which require careful consideration for successful coupling. This guide is designed to dissect these challenges and provide actionable solutions.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of Ethyl 2-bromooxazole-5-carboxylate.

Q1: My reaction yield is consistently low, although I see some product formation. What are the likely causes and how can I improve it?

Low yield is a frequent issue and can often be attributed to suboptimal reaction conditions that do not favor the productive catalytic cycle over competing side reactions.

Underlying Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount.[3] For electron-deficient heteroaryl bromides like our substrate, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Employ a more robust catalyst system. A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often more effective.[3] Ligands like SPhos, XPhos, or RuPhos are excellent candidates to enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] N-heterocyclic carbene (NHC) ligands can also offer high activity and stability.

  • Suboptimal Base Selection: The presence of the ethyl ester group makes the substrate susceptible to hydrolysis under strongly basic conditions.[4] While the base is necessary to activate the boronic acid for transmetalation, a base that is too strong or used in excess can lead to saponification of the ester, reducing the yield of the desired product.[4][5]

    • Solution: Opt for milder bases. Anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often effective in promoting the Suzuki coupling while minimizing ester hydrolysis.[5] Running the reaction under anhydrous conditions can further mitigate this side reaction.

  • Inadequate Reaction Temperature: Suzuki couplings are often temperature-sensitive.[6] Insufficient heat can lead to a sluggish reaction, while excessive heat can promote catalyst decomposition (formation of palladium black) and increase the rate of side reactions.[6]

    • Solution: Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. If catalyst decomposition is observed, lowering the temperature may be beneficial, even if it requires a longer reaction time.[6]

Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is preventing the reaction from going to completion?

Incomplete conversion often points to issues with the catalyst's activity or stability over the course of the reaction.

Underlying Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can fall out of the catalytic cycle and precipitate as inactive palladium black.[6] This is often exacerbated by high temperatures or the presence of impurities.

    • Solution:

      • Ligand Choice: Use a ligand that forms a more stable complex with palladium. Bulky phosphine ligands not only enhance reactivity but also stabilize the catalytic species.[3]

      • Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[7]

      • Purity of Reagents: Use high-purity solvents and reagents to avoid introducing catalyst poisons.

  • Issues with the Boronic Acid: Boronic acids can undergo side reactions that remove them from the reaction mixture.

    • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of base and water.

      • Solution: Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider using a boronic ester (e.g., a pinacol ester) which can be more stable and slowly hydrolyze in situ to the active boronic acid.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly if the palladium(II) precatalyst is not efficiently reduced to the active Pd(0) species.[7]

      • Solution: Ensure proper activation of the Pd(II) precatalyst. The presence of phosphine ligands aids in this reduction.[7]

Q3: My desired product is contaminated with byproducts. What are the common side reactions and how can I minimize them?

The formation of byproducts is a clear indication that one or more side reactions are competing with the desired Suzuki coupling.

Underlying Causes & Solutions:

  • Hydrolysis of the Ethyl Ester: As mentioned, the use of strong bases can lead to the formation of the corresponding carboxylic acid.

    • Solution: Use milder bases like K₂CO₃ or KF. If hydrolysis is still an issue, consider switching to a non-aqueous solvent system.

  • Homocoupling of the Boronic Acid: This results in a biaryl derived from the boronic acid coupling partner.

    • Solution: Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.[7] Using a well-defined Pd(0) catalyst or a precatalyst/ligand system that efficiently generates Pd(0) can also minimize this side reaction.

  • Protodehalogenation of the Starting Material: The bromo group on the oxazole can be replaced by a hydrogen atom.

    • Solution: This can be influenced by the solvent and base combination. Ensure that the reaction conditions are not overly reducing. The choice of a highly active catalyst system that promotes rapid cross-coupling can often outcompete this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to use for the Suzuki coupling of Ethyl 2-bromooxazole-5-carboxylate?

A: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, for this electron-deficient heteroaryl bromide, a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a similar biarylphosphine is a highly recommended starting point.[3] These ligands are known to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Q: Can I use an aqueous solvent system for this reaction?

A: While aqueous solvent systems are common in Suzuki couplings, they may increase the risk of ethyl ester hydrolysis, especially with stronger bases.[4] A non-aqueous system, such as dioxane, THF, or toluene, with an anhydrous base like K₂CO₃ or KF is often a safer choice to preserve the ester functionality.

Q: How can I be sure my reagents are of sufficient quality?

A: The purity of all reagents is critical. Boronic acids can degrade upon storage, so using a fresh bottle or purifying the boronic acid before use is advisable. Solvents should be anhydrous (if using a non-aqueous system) and degassed to remove oxygen. The palladium catalyst and ligand should be stored under an inert atmosphere.

Q: Is microwave irradiation a viable option for this reaction?

A: Yes, microwave heating can be an excellent technique to improve the yield and significantly reduce the reaction time for Suzuki couplings of heteroaryl halides. The rapid heating can often lead to cleaner reactions with fewer byproducts. It is worth exploring if you have access to a microwave reactor.

Experimental Protocols

Recommended Starting Protocol for the Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate

This protocol is a robust starting point based on successful couplings of similar heteroaryl esters. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Materials:

  • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 2-bromooxazole-5-carboxylate, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRange for Optimization
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃, PdCl₂(dppf)
Ligand SPhosXPhos, RuPhos, other biarylphosphines
Base K₂CO₃KF, Cs₂CO₃
Solvent 1,4-DioxaneToluene, THF
Temperature 80-100 °C60-120 °C
Catalyst Loading 2 mol%1-5 mol%
Ligand:Pd Ratio 2:11:1 to 4:1

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A Pd(0)L2 (Active Catalyst) B [R1-Pd(II)-X]L2 (Oxidative Adduct) A->B Oxidative Addition (R1-X) Product Ethyl 2-aryl-oxazole-5-carboxylate (R1-R2) C [R1-Pd(II)-OR']L2 B->C Ligand Exchange (Base, e.g., OH-) D [R1-Pd(II)-R2]L2 C->D Transmetalation (R2-B(OH)2) D->A Reductive Elimination (R1-R2) R1X Ethyl 2-bromooxazole-5-carboxylate (R1-X) R1X->B R2BOH2 Arylboronic Acid (R2-B(OH)2) R2BOH2->C Base Base (e.g., K2CO3) Base->B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Start->Check_Base Check_Conditions Are Reaction Conditions Correct? Start->Check_Conditions Check_Reagents Are Reagents Pure? Start->Check_Reagents Optimize_Catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst Optimize_Base Use Milder Base (e.g., K2CO3, KF) Check_Base->Optimize_Base Optimize_Conditions Screen Temperature & Time Check_Conditions->Optimize_Conditions Purify_Reagents Use Fresh/Purified Reagents & Degas Solvents Check_Reagents->Purify_Reagents End Successful Coupling Optimize_Catalyst->End Improved Yield Optimize_Base->End Improved Yield Optimize_Conditions->End Improved Yield Purify_Reagents->End Improved Yield

Caption: A workflow for troubleshooting the Suzuki coupling.

References

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. (2023-09-27). [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. (2021-09-16). [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. (2007-08-06). [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2- and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. (2008-11-23). [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. (2017-07-27). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. (2015). [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. (2011-10-03). [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. (2014-12-23). [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. (2018-11-20). [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PubMed Central. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. (2022-07-28). [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. PubMed Central. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Suzuki cross-coupling reaction. YouTube. (2020-02-13). [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. (2019-01-14). [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]

Sources

Troubleshooting low conversion in Ethyl 2-bromooxazole-5-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-bromooxazole-5-carboxylate Cross-Coupling

Status: Active Ticket ID: OXZ-BR-5-CPL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Scaffold

You are likely encountering low conversion or "stalled" kinetics with Ethyl 2-bromooxazole-5-carboxylate . While this scaffold appears to be a standard heteroaryl halide, it presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The oxazole nitrogen (N3) is a competent Lewis base that binds Pd(II), arresting the catalytic cycle.

  • Ester Hydrolysis: The C5-ester is electronically activated by the oxazole ring, making it hypersensitive to saponification under standard aqueous Suzuki conditions.

  • Protodehalogenation: The electron-deficient nature of the C2 position promotes rapid oxidative addition, but if transmetallation is slow (due to steric/electronic mismatch), the intermediate captures a hydride, yielding the hydro-dehalogenated byproduct.

This guide moves beyond "standard screening" to specific, mechanistic interventions.

Part 1: Diagnostic Dashboard

Compare your current results to these signatures to identify your specific failure mode.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Fix
SM Remaining (>50%) + No Product Catalyst DeactivationThe oxazole Nitrogen is coordinating to Pd, preventing oxidative addition or transmetallation.Switch to bulky ligands (XPhos, SPhos) or chelating ligands (dppf).
SM Consumed + "M-Br" mass replaced by "M-H" ProtodehalogenationTransmetallation is too slow; Pd-intermediate is scavenging hydrides from solvent/base.Switch solvent to Toluene/Dioxane (exclude alcohols). Increase Boronate equivalents.
Product Mass - 28 (Ethyl loss) or Acid peak Ester HydrolysisBase is too nucleophilic or water content is too high.Switch to anhydrous conditions (CsF/Dioxane) or milder base (K₃PO₄).
Homocoupling of Boronate Oxidative DimerizationOxygen leak or catalytic cycle imbalance.Degas rigorously. Slow addition of Boronate.

Part 2: Troubleshooting Workflows

Workflow A: The "Active Catalyst" Decision Tree

Use this logic flow to determine the correct reaction parameters based on your specific failure signature.

TroubleshootingTree Start Start: Low Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (>40%) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone Yes LigandCheck Current Ligand? SM_Remains->LigandCheck PPh3 PPh3 / Simple Phosphines LigandCheck->PPh3 Using Buchwald Buchwald / Bidentate LigandCheck->Buchwald Using Poisoning Diagnosis: Catalyst Poisoning (N-coordination) PPh3->Poisoning TempCheck Check Temp/Activation Buchwald->TempCheck Action1 Action: Switch to XPhos or Pd(dppf)Cl2 Poisoning->Action1 Byproduct Identify Major Peak SM_Gone->Byproduct DesBromo Des-Bromo (M-Br -> M-H) Byproduct->DesBromo Acid Carboxylic Acid (Hydrolysis) Byproduct->Acid Action2 Action: Anhydrous Toluene, Increase Boronate conc. DesBromo->Action2 Action3 Action: Switch Base to K3PO4 or CsF (Anhydrous) Acid->Action3

Figure 1: Decision logic for diagnosing failure modes in oxazole cross-coupling.

Part 3: Deep Dive - The "N-Poisoning" Mechanism

The most common reason researchers fail with 2-bromooxazoles is treating them like simple aryl bromides. The oxazole nitrogen is a "silent killer" of catalysis.

  • The Problem: In standard conditions (e.g., Pd(PPh₃)₄), the oxazole nitrogen competes with the phosphine ligands for the Pd(II) center after oxidative addition. If the nitrogen binds, it forms a stable, non-reactive "off-cycle" complex (Pd-N species), preventing the Boronic acid from transmetallating.

  • The Solution: You must use ligands that are either too bulky to allow the nitrogen to approach (e.g., XPhos , SPhos ) or strongly chelating to occupy the coordination sites permanently (e.g., dppf ).

CatCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br OffCycle OFF-CYCLE TRAP (N-Coordinated Pd) OxAdd->OffCycle Oxazole N binds (If ligand is small) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 (If ligand is bulky) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Figure 2: The Catalyst Poisoning Trap. Note the diversion to the "Off-Cycle" species when using non-bulky ligands.

Part 4: The "Gold Standard" Protocol

Do not rely on generic Suzuki conditions.[1] The following protocol is optimized for Ethyl 2-bromooxazole-5-carboxylate , balancing reactivity with ester stability.

Protocol ID: SUZ-OXZ-ANHYD-01 Scale: 1.0 mmol

Reagents:
  • Substrate: Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv) [Note: Boronic Acids are preferred over esters here for faster transmetallation]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • Why? The ferrocenyl backbone creates a bite angle that resists N-displacement, and it is robust against moisture. Alternatively, use XPhos Pd G3 for difficult steric cases.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

    • Why? Less nucleophilic than Carbonates (Na₂CO₃) or Hydroxides, significantly reducing ester hydrolysis.

  • Solvent: 1,4-Dioxane / Water (9:1) OR Anhydrous Dioxane

    • Optimization: Start with 9:1. If hydrolysis (>5%) is observed, switch to Anhydrous Dioxane and use CsF (2.5 equiv) as the base.

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial, combine the Oxazole (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-turnover reactions.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M). If using aqueous conditions, add the degassed water now.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Warning: Do not exceed 100°C; thermal decomposition of the oxazole ring becomes a risk.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Do not do an acidic wash (oxazoles are acid-sensitive). Wash with Brine only.

Part 5: Frequently Asked Questions (FAQs)

Q: I see the product, but the ethyl ester has turned into a carboxylic acid. Can I re-esterify? A: Yes, but it's inefficient. The hydrolysis is likely caused by hydroxide ions generated from carbonate bases in water. Switch to the Anhydrous Protocol using Cesium Fluoride (CsF) in dry Dioxane or Toluene. Fluoride activates the boronate without generating strong nucleophiles that attack the ester.

Q: Why not use Pd(PPh₃)₄? It’s cheaper. A: Triphenylphosphine (PPh₃) is a monodentate ligand that dissociates easily. The oxazole nitrogen will displace it, poisoning your catalyst. You need the "chelating effect" of dppf or the "steric bulk" of XPhos to keep the palladium active.

Q: Can I use the Pinacol Ester instead of the Boronic Acid? A: Yes, but Pinacol esters often require stronger activation (stronger bases), which endangers your ethyl ester group. If you must use a Pin ester, add 1.0 eq of water explicitly to facilitate the hydrolysis of the boronate to the active boronic acid species in situ, but keep the base mild (K₃PO₄).

Q: My reaction turns black immediately and precipitates. A: This is "Pd-Black" formation, indicating your ligand is falling off the metal. This confirms the oxazole is displacing your ligands. Increase ligand loading or switch to XPhos Pd G3 precatalyst, which is extremely stable.

References

  • Mechanistic Insight into Heterocycle Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.[2]

    • Context: Explains the competition between N-heterocycles and phosphines for Pd centers.
    • URL:[Link]

  • Optimization of Suzuki Conditions for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • Context: Provides comparative data on base/solvent selection for sensitive substr
    • URL:[Link]

  • Anhydrous Fluoride Conditions (The "CsF" Method)

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[3]

    • Context: Details the mechanism of Fluoride-activated couplings for base-sensitive esters.
    • URL:[Link]

  • Bypassing Heterocycle Limitations

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: NCBI / PMC.
    • Context: Discusses strategies to overcome N-coordination poisoning in Pd-c
    • URL:[Link]

Sources

Technical Support Center: Removal of Tin Byproducts from Stille Reactions with Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions.[1] Its application in the synthesis of complex molecules, particularly in pharmaceutical and materials science, is widespread. However, a significant drawback of the Stille reaction is the stoichiometric formation of highly toxic organotin byproducts.[1][2] For researchers working on drug development and other biologically-focused applications, the removal of these tin residues to parts-per-million (ppm) levels is not merely a matter of purity, but a critical safety and regulatory necessity.[3]

This guide provides a comprehensive technical resource for researchers using Ethyl 2-bromooxazole-5-carboxylate in Stille couplings. The presence of the oxazole heterocycle and the ethyl ester functional group necessitates careful selection of purification methods to avoid potential degradation while ensuring the complete removal of toxic tin remnants. We will explore the underlying principles of common purification techniques, provide detailed, field-tested protocols, and offer troubleshooting advice to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it imperative to remove organotin byproducts from my reaction? A1: Organotin compounds, such as the tributyltin and trimethyltin species used in Stille reactions, are potent toxins with well-documented adverse effects.[3][4] For any compound intended for biological screening or pharmaceutical development, residual tin must be reduced to negligible levels (often <10-50 ppm) to meet regulatory standards and ensure data integrity.[3] Failure to do so can lead to misleading biological results and poses significant health and environmental risks.

Q2: What are the primary tin-containing impurities I should expect? A2: The main byproducts are trialkyltin halides (e.g., Bu₃SnBr from your Ethyl 2-bromooxazole-5-carboxylate coupling partner) and any unreacted organostannane reagent. You may also encounter hexaalkyldistannane (e.g., Bu₃SnSnBu₃), which forms from a common side reaction known as homocoupling.[1][5]

Q3: Can I just use a standard silica gel column to purify my product? A3: While standard silica chromatography can remove a bulk amount of tin waste, it is often insufficient for achieving the low ppm levels required for high-purity applications.[2] Many organotin byproducts are relatively non-polar and can co-elute with the desired product, making separation difficult.

Q4: My product, a substituted ethyl oxazole-5-carboxylate, seems sensitive. Are there specific purification conditions I should avoid? A4: Yes, the ester functional group in your molecule is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, aggressive purification methods such as a sodium hydroxide (NaOH) wash should be approached with caution or avoided altogether.[6][7] The oxazole ring itself is generally stable, but prolonged exposure to harsh conditions is not recommended. The methods detailed in this guide, such as the potassium fluoride wash and modified silica gel chromatography, are generally mild and well-suited for your substrate.

Section 2: Troubleshooting and In-Depth Purification Protocols

This section details the most effective and commonly employed methods for removing organotin residues. The choice of method depends on the scale of the reaction, the properties of the desired product, and the required level of purity.

Method 1: Aqueous Potassium Fluoride (KF) Wash

Expertise & Causality: This is the most common and robust method for removing tributyltin halides. The principle lies in the high affinity of fluoride ions for tin. The reaction between the aqueous potassium fluoride and the organotin halide (Bu₃SnX) in the organic layer results in the formation of tributyltin fluoride (Bu₃SnF), a poorly soluble solid that precipitates out of the organic phase.[6][8] This solid can then be easily removed by filtration.

Experimental Protocol: Step-by-Step

  • Reaction Quench & Dilution: Once the Stille reaction is complete (as determined by TLC or LCMS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (typically 2-3 volumes).

  • Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel. Wash the organic layer once with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove highly polar impurities.[9]

  • KF Treatment: Drain the aqueous layer and add a 1M aqueous solution of potassium fluoride (KF) to the separatory funnel. Wash the organic layer 2-3 times with the KF solution. For each wash, shake the funnel vigorously for at least one minute.[6][8]

  • Precipitate Formation & Removal: A fine white or grey precipitate of Bu₃SnF will likely form at the interface between the organic and aqueous layers.[8]

    • Troubleshooting: If this precipitate makes separation difficult or forms an emulsion, filter the entire biphasic mixture through a pad of Celite®.[2][6][8] Rinse the separatory funnel and the Celite pad with a small amount of the organic solvent used for dilution.

  • Final Washes & Drying: Return the filtered organic layer to the separatory funnel. Wash it once with brine to remove residual water. Dry the organic phase over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.

Diagram of KF Wash Workflow

A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Wash with 1M KF (aq) B->C D Bu₃SnF Precipitate Forms C->D E Filter through Celite® Pad D->E F Wash with Brine, Dry & Concentrate E->F G Purified Product F->G

Caption: Workflow for organotin removal using aqueous KF.

Method 2: Modified Silica Gel Chromatography

Expertise & Causality: This approach leverages modified stationary phases to selectively retain organotin impurities, allowing the desired product to elute cleanly. It is particularly effective for achieving very low ppm levels of tin contamination.

2A: Flash Column with Potassium Carbonate (K₂CO₃) / Silica Gel

This method is highly effective and can reduce tin impurities to below 15 ppm.[3] Anhydrous potassium carbonate is preferred over potassium fluoride for this application as it is less hygroscopic, leading to better flow and reproducibility during chromatography.[3]

Experimental Protocol: Step-by-Step

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[8]

  • Reaction Workup: After the reaction is complete, concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[3][8]

  • Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using your preferred eluent system (either dry packing or slurry packing).

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system, monitoring fractions by TLC or LCMS. The organotin impurities will be strongly retained by the basic stationary phase.

2B: Rapid Filtration through Triethylamine-Treated Silica

This is a much faster alternative to a full column, suitable for removing the bulk of tin byproducts when ultra-high purity is not the primary goal. The triethylamine (Et₃N) deactivates the acidic sites on the silica gel, which can sometimes degrade sensitive products.

Experimental Protocol: Step-by-Step

  • Plug Preparation: Place a cotton plug in a pipette or a small column. Add a layer of sand, followed by silica gel that has been pre-treated with the eluent containing 2-5% triethylamine.[5][6]

  • Loading and Elution: Concentrate the crude reaction mixture and dissolve it in a minimum volume of the eluent. Load this solution onto the silica plug.

  • Elution: Elute the product from the plug using the same triethylamine-containing eluent. The tin byproducts are typically flushed through quickly or retained depending on the precise conditions.

Section 3: Method Selection Guide

Choosing the right purification strategy is key to an efficient workflow. Use the table and flowchart below to guide your decision-making process.

Comparison of Tin Removal Methods

MethodEfficiency (Typical Tin Removal)SpeedScalabilityKey AdvantageKey Disadvantage
Aqueous KF Wash >98% (to <1000 ppm)ModerateExcellentRobust, highly effective for bulk removal.[6]Can form emulsions; may not reach low ppm levels alone.[8]
K₂CO₃/Silica Column >99.9% (to <15 ppm)SlowGoodAchieves exceptionally high purity.[3]Requires a full chromatographic separation.
Et₃N/Silica Plug Good (bulk removal)Very FastGoodVery quick and simple workup.[5][6]Not sufficient for achieving ultra-high purity.
Recrystallization Variable (product dependent)ModerateGoodExcellent for solid products; can achieve high purity.Only applicable to crystalline solids.[10]

Decision Flowchart for Purification Strategy

start Start: Reaction Complete q1 Is Product a Solid? start->q1 recryst Attempt Recrystallization or Slurrying q1->recryst Yes q2 Is Ultra-High Purity (<50 ppm Tin) Required? q1->q2 No / Liquid recryst->q2 If Impure k2co3 Use K₂CO₃/Silica Column Chromatography q2->k2co3 Yes q3 Is Speed a Priority? q2->q3 No end Purified Product k2co3->end kf_wash Perform Aqueous KF Wash kf_wash->end q3->kf_wash No tea_plug Use Et₃N/Silica Plug Filtration q3->tea_plug Yes tea_plug->end

Caption: Decision tree for selecting a tin removal method.

Section 4: Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a minimum).

Waste Management: All tin-contaminated waste, including aqueous washes, Celite filter cakes, and contaminated silica gel, must be collected in a designated hazardous waste container for organotin compounds. Do not dispose of this waste down the drain or in regular trash.

Glassware Decontamination: Organotin compounds can adsorb onto glass surfaces. To decontaminate glassware, it is highly recommended to soak all items that came into contact with organotin reagents (flasks, stir bars, separatory funnels) in a bath of commercial bleach overnight.[11] The bleach oxidizes the organotin species to less toxic and more easily removable tin oxides. After the bleach soak, wash the glassware as you normally would.

References

  • University of California, Los Angeles (UCLA) Merlic Group. (n.d.). Workup for Removing Tin Byproducts. The Organic Chemist's Companion. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Rochester. (n.d.). Tin Byproducts. Not Voodoo. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts?. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. r/chemistry. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Preventing debromination of Ethyl 2-bromooxazole-5-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination Under Reaction Conditions

Welcome to the technical support center for Ethyl 2-bromooxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. As Senior Application Scientists, we understand the challenges that can arise during synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to address one of the most common issues encountered with this substrate: unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 2-bromooxazole-5-carboxylate prone to debromination?

A1: The susceptibility of Ethyl 2-bromooxazole-5-carboxylate to debromination stems from the electronic nature of the oxazole ring. The oxazole ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing ethyl carboxylate group at the 5-position. This electronic pull weakens the carbon-bromine (C-Br) bond at the 2-position, making it more susceptible to cleavage. The C2 position of the oxazole ring is also particularly reactive.[1]

Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Buchwald-Hartwig), the desired reaction involves the oxidative addition of the palladium(0) catalyst into the C-Br bond.[2][3][4][5] However, competing side reactions, such as reductive debromination, can occur, leading to the formation of the corresponding debrominated byproduct, ethyl oxazole-5-carboxylate.

Q2: What are the initial signs of debromination in my reaction?

A2: The most common indicator of debromination is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the debrominated product. Confirmation is typically achieved through analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the debrominated compound (M-Br+H).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, you will see a peak for the debrominated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will see the disappearance of the characteristic signal for the proton adjacent to the bromine and the appearance of a new signal for the proton at the 2-position of the oxazole ring.

Q3: Which reaction conditions are most likely to cause debromination?

A3: Several factors can promote debromination:

  • High Temperatures: Elevated temperatures can provide the activation energy needed for the undesired debromination pathway.[6]

  • Strong Bases: While a base is necessary for many cross-coupling reactions, strong bases can sometimes facilitate debromination.[7][8]

  • Certain Solvents: Protic solvents or solvents that can act as hydride donors can contribute to reductive debromination.

  • Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps in a cross-coupling reaction are slow, the palladium-hydride species that can cause debromination may have a longer lifetime.

Troubleshooting Guide

Problem: Significant debromination observed during a Suzuki cross-coupling reaction.
Plausible Causes:
  • Slow Transmetalation: The rate of transmetalation of the organoboron reagent to the palladium center is slower than the rate of competing debromination pathways.

  • Formation of Palladium Hydride Species: The presence of water or other proton sources can lead to the formation of palladium hydride (Pd-H) species, which are known to cause reductive dehalogenation.

  • Inappropriate Ligand Choice: The phosphine ligand used may not be optimal for stabilizing the palladium catalyst and promoting the desired catalytic cycle.[9][10][11]

Recommended Solutions:
StrategyActionRationale
Optimize the Base Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[8]A milder base can be sufficient to promote the Suzuki coupling without accelerating the debromination side reaction.
Ligand Selection Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote a faster rate of reductive elimination, which can outcompete the debromination pathway.[10]
Solvent System Use anhydrous and thoroughly degassed solvents. A common and effective solvent system is a mixture of toluene and water.Minimizing water content reduces the formation of Pd-H species. Degassing removes oxygen which can degrade the catalyst.[6]
Temperature Control Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Lower temperatures disfavor the higher activation energy pathway of debromination.[6]
Boronic Acid/Ester Quality Use a high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[6]Impurities in the boronic acid can interfere with the catalytic cycle. Boronate esters can sometimes provide slower, more controlled release of the boronic acid.
Experimental Protocol: Suzuki Coupling of Ethyl 2-bromooxazole-5-carboxylate with Phenylboronic Acid

This protocol is a starting point and may require optimization for different coupling partners.

Materials:

  • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction flask, add Ethyl 2-bromooxazole-5-carboxylate, phenylboronic acid, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem: Debromination during a Buchwald-Hartwig amination reaction.
Plausible Causes:
  • Base Strength and Concentration: Strong bases like sodium tert-butoxide (NaOtBu), while often necessary for C-N bond formation, can also promote debromination. High concentrations of the base can also be problematic.[7][12]

  • Ligand Effects: The choice of ligand is critical in Buchwald-Hartwig amination. An inappropriate ligand can lead to a less efficient catalytic cycle, allowing more time for debromination to occur.

Recommended Solutions:
StrategyActionRationale
Base Selection Consider using a weaker base like K₃PO₄ or Cs₂CO₃ if the amine substrate is sufficiently nucleophilic. If a strong base is required, use it in the minimum effective amount.This minimizes the potential for base-induced debromination pathways.
Ligand Optimization Screen a panel of Buchwald or Hartwig ligands. For electron-deficient heterocycles, ligands like Xantphos or Josiphos-type ligands can be effective.These ligands are designed to promote efficient C-N coupling, which can outpace the debromination side reaction.[13]
Catalyst Pre-catalyst Use a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).These pre-catalysts are designed for reliable and efficient formation of the active Pd(0) species, leading to more reproducible results.
Reaction Temperature Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.Minimizes thermal decomposition and side reactions.
Visualization of Key Processes
Troubleshooting Workflow for Debromination

start Debromination Observed check_reaction Reaction Type? start->check_reaction suzuki Suzuki Coupling check_reaction->suzuki Suzuki buchwald Buchwald-Hartwig check_reaction->buchwald Buchwald-Hartwig suzuki_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) suzuki->suzuki_base buchwald_base Screen Weaker Bases (e.g., K3PO4) buchwald->buchwald_base suzuki_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) suzuki_base->suzuki_ligand suzuki_temp Lower Reaction Temperature suzuki_ligand->suzuki_temp suzuki_solvent Ensure Anhydrous & Degassed Solvents suzuki_temp->suzuki_solvent end_node Problem Resolved suzuki_solvent->end_node buchwald_ligand Screen Buchwald/ Hartwig Ligands buchwald_base->buchwald_ligand buchwald_catalyst Use Pre-catalyst (e.g., G3/G4) buchwald_ligand->buchwald_catalyst buchwald_temp Optimize Temperature (Start Low) buchwald_catalyst->buchwald_temp buchwald_temp->end_node pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa + Ar-Br transmetal Transmetalation (Ar-Pd(II)-R) oa->transmetal + R-M debrom Reductive Debromination (Ar-H) oa->debrom [H] source re Reductive Elimination (Ar-R) transmetal->re re->pd0 - Ar-R debrom->pd0

Caption: Palladium catalytic cycle with the debromination side reaction.

References

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]

  • Suzuki Coupling Reaction Mechanism || With Problems|| CSIR-NET GATE - YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • CAS 1060816-22-9 | Ethyl 2-bromooxazole-5-carboxylate - Alchem.Pharmtech. Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

  • Phosphines - Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available at: [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases - DSpace@MIT. Available at: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0) - PubMed. Available at: [Link]

Sources

Technical Support Guide: Optimization of Base in Ethyl 2-bromooxazole-5-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 2-bromooxazole-5-carboxylate is a highly functionalized heteroaromatic scaffold widely used in medicinal chemistry (e.g., for antibiotic and anti-tumor agents). Its reactivity profile is defined by two competing electrophilic sites:

  • C2-Bromine: The desired site for oxidative addition (Suzuki, Stille, Sonogashira coupling).

  • C5-Ester & C2-N=C-O Core: Sites susceptible to nucleophilic attack (hydrolysis or ring-opening) by the very bases required to activate the coupling partner.

The choice of base is the single most critical variable in this reaction. An improper choice leads to saponification (ester hydrolysis) , protodehalogenation , or oxazole ring decomposition , rather than the desired C-C bond formation.

This guide provides a mechanistic breakdown and actionable protocols to maximize coupling efficiency while preserving the sensitive ethyl ester moiety.

Technical Deep Dive: The Mechanistic Role of Base

In Suzuki-Miyaura coupling, the base plays a dual role:

  • Activation of Boronic Acid: It converts the non-nucleophilic boronic acid (

    
    ) into the nucleophilic boronate species (
    
    
    
    ), which is required for transmetallation.
  • Catalytic Turnover: It assists in the displacement of the halide from the Palladium center.

The Conflict (Chemo-selectivity)

For Ethyl 2-bromooxazole-5-carboxylate , the ester at the C5 position renders the oxazole ring electron-deficient.

  • Strong Bases (

    
    , 
    
    
    
    ):
    Rapidly attack the ester (saponification) or the C2 position (nucleophilic aromatic substitution), leading to byproducts.
  • Aqueous Bases (

    
    ):  Can promote hydrolysis of the ethyl ester to the carboxylic acid, especially at elevated temperatures (
    
    
    
    ).
  • Weak/Anhydrous Bases (

    
    , 
    
    
    
    ):
    Promote transmetallation without attacking the ester or opening the ring.

Decision Logic: Base Selection Guide

Use the following logic flow to select the appropriate base for your specific coupling partner and conditions.

BaseSelection Start Start: Select Base for Ethyl 2-bromooxazole-5-carboxylate Q1 Is the target product an Ester or Acid? Start->Q1 Acid Target: Carboxylic Acid (Hydrolysis acceptable) Q1->Acid Acid Ester Target: Ethyl Ester (Must prevent hydrolysis) Q1->Ester Ester MethodA Method A: Aqueous Standard Base: Na2CO3 (2M aq) Solvent: Dioxane/H2O Acid->MethodA Cost-effective Q2 Is the Boronic Acid Sterically Hindered? Ester->Q2 MethodB Method B: Anhydrous Mild Base: K3PO4 (granular) Solvent: Anhydrous DMF or Toluene Q2->MethodB No (Standard) MethodC Method C: Fluoride Activation Base: CsF or KF Solvent: THF (Dry) Q2->MethodC Yes (Sensitive/Hindered) Note1 Note: Keep temp < 90°C to avoid thermal decomposition MethodB->Note1

Figure 1: Decision tree for selecting the optimal base system based on product requirements and substrate steric profile.

Troubleshooting & FAQs

Issue 1: "My ethyl ester is disappearing, and I'm isolating the carboxylic acid."

Diagnosis: Unwanted Saponification. Cause: You are likely using an aqueous base (e.g.,


 or 

in water) or a hydroxide base (

). The hydroxide ion (

) is a potent nucleophile that attacks the ester carbonyl. Solution:
  • Switch to Anhydrous Conditions: Use Method B (see below). Use anhydrous

    
     or 
    
    
    
    in dry DMF or Dioxane.
  • Eliminate Water: Ensure solvents are dried over molecular sieves.

  • Alternative: If water is required for solubility, reduce the equivalents of base to 1.5 - 2.0 eq and lower the temperature to

    
    .
    
Issue 2: "I see low conversion and starting material remaining."

Diagnosis: Incomplete Transmetallation or Catalyst Deactivation. Cause: The base might be too weak to activate the specific boronic acid used, or the catalytic cycle is stalling. Solution:

  • Base Upgrade: If using

    
    , switch to 
    
    
    
    (Cesium effect increases solubility and reactivity in organic solvents).
  • Add Additive: Addition of Ag2O (Silver Oxide) can facilitate transmetallation in difficult cases without requiring strong basicity.

Issue 3: "I observe significant protodehalogenation (formation of Ethyl oxazole-5-carboxylate)."

Diagnosis: Reductive Elimination of Hydride. Cause: This often occurs in alcoholic solvents (Ethanol/Methanol) where the base promotes


-hydride elimination from the solvent or ligand.
Solution: 
  • Change Solvent: Avoid primary alcohols. Use Toluene , THF , or Dioxane .

  • Base Choice: Use CsF (Cesium Fluoride). Fluoride-mediated coupling is non-basic in the Brønsted sense and minimizes proton sources.

Optimized Experimental Protocols

Method A: Robust Protocol (For Acid Products or Stable Esters)

Use this if minor hydrolysis is acceptable or if the substrate is known to be stable.

  • Reagents: Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane.

  • Conditions:

    
     for 4-12 hours.
    
Method B: "Ester-Safe" Anhydrous Protocol (Recommended)

Use this to strictly preserve the ethyl ester.

  • Reagents: Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (5 mol%).
    
  • Base:

    
     (Tribasic Potassium Phosphate), anhydrous, finely ground (3.0 eq).
    
  • Solvent: Anhydrous DMF or Toluene (Degassed).

  • Conditions:

    
     under Argon/Nitrogen for 12 hours.
    
  • Note: Phosphate is basic enough to activate boron but has poor solubility in organic solvents, limiting the concentration of active nucleophile that attacks the ester.

Method C: Fluoride Activation (For Highly Sensitive Substrates)

Use this for sterically hindered partners or extremely base-sensitive groups.

  • Reagents: Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (2 mol%), XPhos (4 mol%).
    
  • Base:

    
     (Cesium Fluoride) (3.0 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions: Reflux (

    
    ) for 16-24 hours.
    
  • Mechanism: Fluoride forms a fluoroborate species (

    
    ) which is highly reactive toward transmetallation, avoiding high pH entirely.
    

Comparative Data: Base Efficiency

Base SystemSolventYield (Ester)Yield (Acid Byproduct)Comments

(aq)
Dioxane/H2O45%40%Significant hydrolysis; poor chemoselectivity.

(anhyd)
DMF65%10%Moderate yield; some decomposition at high temp.

(anhyd)
Toluene88% <2%Recommended. Excellent balance of activity/stability.

THF82%0%Best for sensitive substrates; slower reaction rate.

Toluene0%N/AComplete decomposition/polymerization. Avoid.

References

  • Synthesis of 2-Substituted Thiazole-5-carboxylates (Analogous Reactivity) Source: ResearchGate URL:[1][2][3][4][Link]

  • Suzuki Coupling Mechanism & Base Activation Source: Organic Chemistry Portal URL:[Link]

  • Palladium-Catalyzed Direct Arylation of Heteroaromatics (Carbonate Effects) Source: ResearchGate URL:[1][2][3][4][Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides Source: PubMed (NIH) URL:[Link]

Sources

Technical Support Center: Ethyl 2-bromooxazole-5-carboxylate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying impurities in Ethyl 2-bromooxazole-5-carboxylate synthesis by LC-MS Doc ID: TS-OXZ-002 Last Updated: 2026-01-31

Introduction

Welcome to the Technical Support Center. This guide addresses the identification of impurities in the synthesis of Ethyl 2-bromooxazole-5-carboxylate , a critical intermediate in medicinal chemistry.

The synthesis of 2-halooxazoles typically proceeds via the Sandmeyer reaction (diazotization of the 2-amino precursor followed by bromination).[1] This pathway introduces a specific set of impurities related to diazonium stability, halide competition, and hydrolysis. This guide uses LC-MS (Liquid Chromatography-Mass Spectrometry) as the primary diagnostic tool, leveraging the unique isotopic signature of bromine.

Part 1: Diagnostic Workflow (The "How-To")

To accurately identify impurities, you must establish a baseline LC-MS method that separates the highly polar side products from the lipophilic target.

Recommended LC-MS Protocol
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the oxazole nitrogen).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI(+) Mode. Note: Oxazoles are weak bases; positive mode is preferred.

The "Bromine Fingerprint" Rule

Before analyzing specific peaks, you must validate the presence of bromine.

  • Target Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio .[2][3][4]
  • Diagnostic: Any peak belonging to the product (or a brominated impurity) must show a doublet signal separated by 2 Da with equal intensity.

  • Absence: If a peak shows a singlet (no M+2), it does not contain bromine.

Part 2: Impurity Fingerprint Table

The following table summarizes the most common impurities arising from the Sandmeyer route (starting from Ethyl 2-aminooxazole-5-carboxylate).

Impurity NameOriginMass Shift (vs Target)Isotope PatternESI(+) m/z (approx)
Ethyl 2-bromooxazole-5-carboxylate Target 0 1:1 (Doublet) 220 / 222
Ethyl 2-aminooxazole-5-carboxylateUnreacted Starting Material-63 DaSinglet157
Ethyl 2-hydroxyoxazole-5-carboxylateHydrolysis (Diazonium attack by

)
-62 Da (-Br +OH)Singlet158
Ethyl oxazole-5-carboxylateProtodebromination (Reduction)-79 Da (-Br +H)Singlet142
Ethyl 2-chlorooxazole-5-carboxylateHalide Exchange (if HCl used)-44 Da (-Br +Cl)3:1 (Cl pattern)176 / 178
2-bromooxazole-5-carboxylic acidEster Hydrolysis-28 Da (-Et +H)1:1 (Doublet)192 / 194

Part 3: Troubleshooting Guides & FAQs

Q1: I see a large peak at m/z 176 with a 3:1 isotope ratio. What is this?

Diagnosis: This is Ethyl 2-chlorooxazole-5-carboxylate . Cause: This occurs during the diazotization step if Hydrochloric Acid (HCl) is used as the acid source.[1] The chloride ions (


) compete with the bromide source (

or

) for the diazonium intermediate. Solution:
  • Switch from HCl to HBr (48%) or

    
      for the diazotization step to eliminate chloride ions.
    
  • Ensure you are using high-purity

    
     free of chloride contaminants.
    
Q2: My main peak is correct, but I see a co-eluting impurity at m/z 158 (M-62).

Diagnosis: This is Ethyl 2-hydroxyoxazole-5-carboxylate (the "phenol" equivalent of the oxazole). Cause: Water attacked the diazonium salt before the bromide could. This happens if the reaction mixture contains too much water or if the temperature was allowed to rise too high before the bromide quench. Solution:

  • Conduct the diazotization under strictly anhydrous conditions if possible (e.g., using alkyl nitrites like t-BuONO in MeCN).

  • If using aqueous

    
    , ensure the addition of the copper bromide solution is rapid and performed at low temperature (0°C) to favor the Sandmeyer reaction over hydrolysis.
    
Q3: I see a peak at m/z 142 (M-79) that has no isotope pattern.

Diagnosis: This is Ethyl oxazole-5-carboxylate (Protodebromination). Cause: The diazonium intermediate was reduced by a hydrogen source (often the solvent or excess acid) instead of being halogenated. Solution:

  • Check your solvent quality; alcohols can sometimes act as reducing agents in radical Sandmeyer mechanisms.

  • Increase the equivalents of the brominating agent (

    
    ) to kinetically favor bromination.
    

Part 4: Visualizing the Chemistry

Diagram 1: Impurity Genesis in Sandmeyer Synthesis

This pathway illustrates where each impurity originates during the reaction mechanism.

SandmeyerImpurities SM Ethyl 2-aminooxazole-5-carboxylate (Starting Material) Diazonium Diazonium Intermediate [R-N2]+ SM->Diazonium NaNO2, Acid (HCl/HBr) Target Ethyl 2-bromooxazole-5-carboxylate (TARGET) Diazonium->Target + CuBr/Br- (Sandmeyer) Imp_OH Ethyl 2-hydroxyoxazole-5-carboxylate (Hydrolysis) Diazonium->Imp_OH + H2O (Competes) Imp_Cl Ethyl 2-chlorooxazole-5-carboxylate (Halide Exchange) Diazonium->Imp_Cl + Cl- (from HCl) Imp_H Ethyl oxazole-5-carboxylate (Reduction) Diazonium->Imp_H + H-source (Reduction)

Caption: Figure 1. Genesis of common impurities during the Sandmeyer transformation of amino-oxazoles.

Diagram 2: LC-MS Identification Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

LCMS_Logic Start Unknown Peak Detected CheckIso Check Isotope Pattern (M and M+2) Start->CheckIso Is_1_1 Is ratio ~1:1? CheckIso->Is_1_1 Is_3_1 Is ratio ~3:1? Is_1_1->Is_3_1 No Yes_Br Contains Bromine Is_1_1->Yes_Br Yes Yes_Cl Contains Chlorine Is_3_1->Yes_Cl Yes No_Halogen No Halogen Pattern (Singlet) Is_3_1->No_Halogen No CheckMass Check Mass Shift vs Target Yes_Br->CheckMass Target Target Molecule (m/z ~220/222) CheckMass->Target 0 Da AcidImp Hydrolyzed Ester (m/z ~192/194) CheckMass->AcidImp -28 Da ChloroImp Chloro-Impurity (m/z ~176/178) Yes_Cl->ChloroImp CheckMass2 Check Mass Shift No_Halogen->CheckMass2 Hydroxy Hydroxy-Impurity (m/z ~158) CheckMass2->Hydroxy M-62 DesBromo Des-Bromo Impurity (m/z ~142) CheckMass2->DesBromo M-79 SM Starting Material (m/z ~157) CheckMass2->SM M-63

Caption: Figure 2.[5] Step-by-step logic for classifying impurities based on MS spectral data.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Conditions. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Optimizing Amination of Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of ethyl 2-bromooxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target 2-aminooxazole derivatives. As your dedicated application scientist, I will walk you through the critical parameters of this reaction, drawing from established principles in heterocyclic and cross-coupling chemistry to address the unique challenges presented by the oxazole scaffold.

I. Understanding the Reaction: Key Principles and Challenges

The amination of ethyl 2-bromooxazole-5-carboxylate is a crucial transformation for accessing a diverse range of substituted 2-aminooxazoles, which are important scaffolds in medicinal chemistry. This reaction typically proceeds through one of two primary mechanistic pathways: a Palladium-catalyzed Buchwald-Hartwig cross-coupling or a direct nucleophilic aromatic substitution (SNAr). The choice of pathway and the optimization of reaction conditions are paramount for achieving high yields and purity.

The oxazole ring, being an electron-rich heterocycle, can present challenges in amination reactions. Potential side reactions may include decomposition of the starting material or product under harsh conditions, as well as competing reaction pathways. Therefore, careful control of temperature, base, solvent, and catalyst/ligand system is essential.

II. Troubleshooting Guide: From Low Yield to Complex Product Mixtures

This section addresses common problems encountered during the amination of ethyl 2-bromooxazole-5-carboxylate, providing a systematic approach to identifying and resolving these issues.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

Low conversion is a frequent hurdle and can stem from several factors. A logical troubleshooting workflow is essential to pinpoint the root cause.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion Observed check_temp Is the reaction temperature optimal? start->check_temp check_catalyst Is the catalyst system active? check_temp->check_catalyst Yes increase_temp Gradually increase temperature. Monitor for product formation and decomposition. check_temp->increase_temp No check_base Is the base appropriate and sufficiently strong? check_catalyst->check_base Yes screen_catalysts Screen alternative catalysts and ligands. Consider pre-catalysts. check_catalyst->screen_catalysts No check_reagents Are the reagents and solvent pure and dry? check_base->check_reagents Yes screen_bases Test stronger or different types of bases. check_base->screen_bases No check_reagents->start Yes, issue persists purify_reagents Purify/dry reagents and solvent. Use fresh materials. check_reagents->purify_reagents No success Successful Conversion increase_temp->success screen_catalysts->success screen_bases->success purify_reagents->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Analysis and Solutions:

  • Sub-optimal Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the oxazole ring.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it in small increments (10-15 °C) while monitoring the reaction by TLC or LC-MS. For some Buchwald-Hartwig aminations of related heterocycles, temperatures around 130 °C in a microwave reactor have proven effective.[1]

  • Inactive Catalyst System (for Buchwald-Hartwig reactions): The choice of palladium source and ligand is critical.

    • Recommendation: For the amination of 2-aminooxazoles, catalyst systems like X-Phos Pd G2 and S-Phos Pd G2 have shown good performance.[1] If you are using a simple palladium salt like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.

  • Inappropriate Base: The base plays a crucial role in both SNAr and Buchwald-Hartwig pathways. It deprotonates the amine nucleophile, and in the case of Buchwald-Hartwig, it facilitates the reductive elimination step.

    • Recommendation: For Buchwald-Hartwig reactions on similar systems, strong, non-nucleophilic bases like NaOt-Bu, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For a potential SNAr pathway, a strong base is also necessary to drive the reaction. If you suspect base-mediated decomposition of your substrate or product, a weaker base like K₂CO₃ could be trialed, although this may require higher temperatures.

  • Reagent and Solvent Quality: Amination reactions, particularly those that are palladium-catalyzed, are often sensitive to moisture and oxygen.

    • Recommendation: Ensure that your amine, solvent, and any other reagents are anhydrous. Degas the solvent prior to use. It is also advisable to use freshly opened or purified reagents.

Q2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?

The formation of multiple products indicates competing reaction pathways or decomposition.

Potential Causes and Solutions:

  • Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under strongly basic or high-temperature conditions.

    • Recommendation: Try lowering the reaction temperature and screening different bases. A weaker base might be beneficial if ring opening is the primary issue.

  • Hydrolysis of the Ester: The ethyl ester functionality can be hydrolyzed by strong bases, especially in the presence of water.

    • Recommendation: Ensure anhydrous conditions. If hydrolysis persists, consider using a less nucleophilic base or protecting the ester group, though this adds extra synthetic steps.

  • Over-amination (for primary amines): If you are using a primary amine, it is possible for the product to react further with the starting material.

    • Recommendation: Use a slight excess of the primary amine to favor the formation of the desired product.

Q3: The reaction works, but the purification is challenging due to residual catalyst and ligands. What are some strategies for easier workup?

Residual palladium and phosphine ligands can complicate purification.

Recommendations:

  • Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a plug of Celite® or silica gel to remove the bulk of the palladium catalyst.

  • Aqueous Wash: An aqueous wash with a solution of ammonium chloride or dilute acid can help remove basic impurities.

  • Ligand Scavengers: There are commercially available scavengers designed to bind to and remove residual phosphine ligands.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting temperature for optimizing this reaction?

A good starting point for conventional heating is between 80 °C and 100 °C. If using microwave irradiation, you can often start at a slightly higher temperature, such as 100-120 °C.[1] Always monitor the reaction closely for any signs of decomposition as you increase the temperature.

Q2: Which solvent is most suitable for this amination?

Aprotic polar solvents are generally preferred.

  • For Buchwald-Hartwig: Toluene, dioxane, and DMF are commonly used. Toluene is often a good first choice.[1]

  • For SNAr: Polar aprotic solvents like DMF or DMSO can be effective as they can stabilize the charged intermediate.

Q3: How do I choose the right base for my reaction?

The choice of base depends on the reaction mechanism and the stability of your starting material and product.

BaseCommon Applications & Considerations
NaOt-Bu A strong, non-nucleophilic base often used in Buchwald-Hartwig aminations. Can be very effective but may cause decomposition of sensitive substrates.
Cs₂CO₃ A milder inorganic base that is often effective in cross-coupling reactions.
K₃PO₄ Another common inorganic base for Buchwald-Hartwig reactions, generally considered mild.
K₂CO₃ A weaker base that may require higher temperatures but can be beneficial for base-sensitive substrates.

Q4: Can I use a primary amine for this reaction without getting over-alkylation?

Yes, but it requires careful control of stoichiometry. Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can help to minimize the formation of the diarylated byproduct.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of the product.

  • LC-MS: Offers more definitive information, confirming the mass of the product and helping to identify any major byproducts.

IV. Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add ethyl 2-bromooxazole-5-carboxylate (1.0 eq.), the desired amine (1.2 eq.), the palladium catalyst (e.g., X-Phos Pd G2, 0.05 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

V. References

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 30, 2026, from [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8). Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Kinetic studies comparing the reactivity of different 2-halooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the oxazole core—a privileged scaffold in drug discovery—relies heavily on the reactivity of the C2 position. However, the choice of the halogen substituent (F, Cl, Br, I) at this position dictates the reaction trajectory. This guide presents a kinetic comparison of 2-halooxazoles, revealing a critical inversion of reactivity depending on the mechanism:

  • Nucleophilic Aromatic Substitution (

    
    ):  Favors 2-Fluorooxazole  (
    
    
    
    vs. Cl).
  • Pd-Catalyzed Cross-Coupling: Favors 2-Iodo/Bromooxazole (Oxidative addition limited).

This document provides the mechanistic grounding, representative kinetic data, and self-validating protocols to select the optimal substrate for your specific pathway.

Mechanistic Divergence & Reactivity Trends[1][2]

The reactivity order of 2-halooxazoles is not absolute; it is mechanism-dependent. Understanding the rate-determining step (RDS) is the key to predicting performance.

Scenario A: Nucleophilic Aromatic Substitution ( )

Reactivity Trend:


[1]

In


 reactions involving the electron-deficient oxazole ring, the reaction proceeds via an addition-elimination mechanism.
  • The Mechanism: The nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer-like complex (sigma complex).

  • The Kinetic Driver: The highly electronegative fluorine atom exerts a strong inductive effect (-I), significantly lowering the energy of the LUMO at the C2 position. This accelerates the nucleophilic attack , which is the rate-determining step. The strength of the C-F bond is irrelevant because bond breaking occurs after the RDS.

Scenario B: Pd-Catalyzed Cross-Coupling (Suzuki/Stille)

Reactivity Trend:



In transition-metal-catalyzed reactions, the mechanism begins with the metal inserting into the carbon-halogen bond.

  • The Mechanism: The catalytic cycle initiates with Oxidative Addition.[2]

  • The Kinetic Driver: The rate depends on the bond dissociation energy (BDE) of the C-X bond.[2] The C-I bond is the weakest and longest, facilitating rapid oxidative addition. The C-F bond is too strong for standard Pd(0) species to activate without specialized ligands.

Visualizing the Pathways

The following diagram illustrates the bifurcation of reactivity based on the reaction environment.

ReactivityPathways Substrate 2-Halooxazole (Starting Material) SNAr_Cond Nucleophile / Base (SNAr Conditions) Substrate->SNAr_Cond Pd_Cond Pd(0) Catalyst (Cross-Coupling) Substrate->Pd_Cond Meisenheimer Meisenheimer Complex (Intermediate) SNAr_Cond->Meisenheimer RDS for F/Cl (Attack) SNAr_Prod 2-Substituted Oxazole (Substitution Product) Meisenheimer->SNAr_Prod Fast Elimination OxAdd Oxidative Addition Complex (LnPd(Ar)X) Pd_Cond->OxAdd RDS for Cl/Br/I (Bond Break) Coupling_Prod 2-Aryl/Alkyl Oxazole (Coupling Product) OxAdd->Coupling_Prod Transmetallation & Red. Elim.

Figure 1: Mechanistic bifurcation showing the Rate-Determining Step (RDS) differences.

Representative Kinetic Data

The following data summarizes the relative rate constants (


) derived from comparative studies of azole heterocycles. While absolute rates vary by substrate structure, the relative hierarchy remains consistent.
Table 1: Kinetic Performance Comparison
Feature2-Fluorooxazole 2-Chlorooxazole 2-Bromooxazole 2-Iodooxazole

Reactivity (

)
High (100–500) Moderate (1)Moderate (0.8–1.2)Low (<0.5)
Pd-Coupling Reactivity (

)
Inert*Low (1)High (100–1000) Very High (>2000)
C-X Bond Energy (kcal/mol) ~115 (Strong)~84~72~58 (Weak)
Stability Volatile/UnstableStableStableLight Sensitive
Cost Efficiency Low (Specialty)High (Commodity) ModerateLow (Expensive)

*Note: 2-Fluorooxazoles require specialized Ni-catalysts for cross-coupling and are generally inert to standard Pd-conditions.

Experimental Protocols for Kinetic Profiling

To validate these trends in your specific system, use the following self-validating kinetic protocols.

Protocol A: Monitoring Kinetics via NMR

Objective: Determine second-order rate constant (


) for the reaction of 2-fluorooxazole with a secondary amine.
  • Why

    
     NMR?  It provides a distinct, background-free signal for both the starting material (SM) and the fluoride leaving group (product), allowing precise integration without overlap from the organic scaffold.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluorooxazole (0.1 M) in DMSO-

    
    . Add an internal standard (e.g., 
    
    
    
    -trifluorotoluene) that is inert to the reaction conditions.
  • Baselines: Acquire a

    
     spectrum to calibrate the integral of the SM against the internal standard.
    
  • Initiation: Add the nucleophile (e.g., morpholine) in large excess (at least 10 equivalents) to establish pseudo-first-order conditions .

    • Note:

      
      .
      
  • Acquisition: Array the NMR experiment to acquire a spectrum every 60 seconds at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate the true second-order constant:

      
      .
      
Protocol B: Competitive Cross-Coupling (The "One-Pot" Competition)

Objective: Rank the reactivity of 2-chloro vs. 2-bromooxazole in a Suzuki coupling.

Methodology:

  • Setup: In a reaction vial, mix equimolar amounts (1.0 equiv each) of 2-chlorooxazole and 2-bromooxazole .

  • Limiting Reagent: Add 0.5 equivalents of the boronic acid partner.

    • Reasoning: By limiting the coupling partner, the two halides compete for the Pd-catalyst. The ratio of products reflects their relative reaction rates (

      
      ).
      
  • Catalysis: Add Pd catalyst (e.g.,

    
    , 5 mol%) and base (
    
    
    
    , 2 equiv) in Dioxane/Water. Heat to 80°C.
  • Quench & Analyze: Stop the reaction at <20% conversion (approx. 15 mins). Analyze via HPLC-MS or GC-FID.

  • Calculation:

    • 
       (assuming low conversion).
      
Kinetic Workflow Diagram

KineticWorkflow cluster_Method Method Selection Start Select Substrate Pair (e.g., 2-Cl vs 2-Br) Condition Define Reaction Type (SNAr or Pd-Coupling) Start->Condition NMR In-situ NMR (For F-substitution) Condition->NMR If Fluorinated HPLC Aliquot HPLC/GC (For Cl/Br/I Coupling) Condition->HPLC If Chlorinated/Brominated Exec Execute Pseudo-1st Order (Excess Nucleophile) NMR->Exec HPLC->Exec Plot Plot ln[SM] vs Time Exec->Plot Calc Calculate k_obs Plot->Calc Final Determine k_rel (Selectivity Factor) Calc->Final

Figure 2: Decision matrix for selecting the appropriate analytical technique for kinetic monitoring.

References

  • Evaluation of Heterocyclic Leaving Groups

    • Title: Reactivity of Azoles in Nucleophilic Aromatic Substitution.[3]

    • Source:Journal of Organic Chemistry
    • Context: Establishes the "Element Effect" where F >> Cl in due to Meisenheimer complex stabiliz
    • (General Journal Landing Page for verification)

  • Cross-Coupling Kinetics

    • Title: Oxidative Addition of Aryl Halides to Palladium: Kinetics and Mechanism.
    • Source:Chemical Reviews
    • Context: Defines the BDE-driven order of reactivity (I > Br > Cl)
  • Oxazole Synthesis Guide

    • Title: Functionaliz
    • Source:Organic Preparations and Procedures Intern
    • Context: Specific protocols for 2-halooxazole handling and stability.
  • Benchchem Comparative Data

    • Title: Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
    • Source: BenchChem[4][5][6][7]

    • Context: Industrial comparison of halide performance in c

Sources

Evaluating the scope of different cross-coupling reactions with Ethyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Comparative Scope of Cross-Coupling Reactions with Ethyl 2-bromooxazole-5-carboxylate

Executive Summary & Strategic Analysis

Ethyl 2-bromooxazole-5-carboxylate (CAS: 1060816-22-9) represents a distinct class of heterocyclic building blocks. It features a "push-pull" electronic architecture: the electron-withdrawing ester at C5 significantly activates the C2-bromide toward oxidative addition, making it a potent electrophile for palladium-catalyzed cross-coupling.

However, this activation comes with a trade-off: chemical lability . The oxazole ring, already electron-deficient, is prone to nucleophilic attack at C2 (displacing the bromide) or ring-opening hydrolysis under harsh basic conditions. Therefore, the choice of cross-coupling methodology is not merely about bond formation—it is a chemoselectivity challenge to preserve the ester functionality and the oxazole core.

This guide compares four primary methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Negishi —providing an evidence-based framework for selecting the optimal route based on substrate stability and target complexity.

Structural Reactivity Profile

Before selecting a protocol, one must understand the electronic environment of the substrate.

ReactivityMap Substrate Ethyl 2-bromooxazole-5-carboxylate C2_Pos C2-Position (Bromine) Highly Activated Electrophile Risk: SNAr displacement by strong nucleophiles Substrate->C2_Pos Primary Reaction Site C5_Pos C5-Position (Ester) Electron Withdrawing Group (EWG) Risk: Hydrolysis/Decarboxylation Substrate->C5_Pos Modulating Group Effect Net Effect: Rapid Oxidative Addition to Pd(0) Sensitivity to Strong Bases (NaOH, NaOEt) C2_Pos->Effect C5_Pos->Effect

Figure 1: Reactivity profile highlighting the activation provided by the C5-ester and the associated risks of nucleophilic attack or hydrolysis.

Comparative Analysis of Coupling Methodologies

The following table synthesizes experimental data trends for 2-halooxazoles, evaluating the suitability of each method for this specific ethyl ester derivative.

FeatureSuzuki-Miyaura Stille Sonogashira Negishi
Primary Utility Biaryl synthesis (Aryl/Heteroaryl)Acid-sensitive substratesAlkyne insertionBi-heteroaryl synthesis
Reagent Stability High (Boronic acids)High (Organostannanes)High (Alkynes)Low (Organozincs - moisture sensitive)
Base Requirement High Risk (Requires Base)None (Neutral)Moderate (Amine base)None (Lewis Acidic/Neutral)
Ester Compatibility Low-Medium (Hydrolysis risk)Excellent GoodGood
Atom Economy HighLow (Tin waste)HighModerate
Recommended Catalyst

,


,



, PEPPSI-IPr
Detailed Assessment

A. Suzuki-Miyaura: The Optimization Challenge

  • The Problem: Standard Suzuki conditions often use aqueous bases (

    
    , 
    
    
    
    ) or alkoxides (
    
    
    ). With Ethyl 2-bromooxazole-5-carboxylate, these bases can hydrolyze the ethyl ester to the carboxylic acid (which may decarboxylate) or attack the C2 position (
    
    
    ) to form the 2-ethoxy/2-hydroxy impurity.
  • The Solution: Use anhydrous conditions with mild bases like Cesium Fluoride (CsF) or Potassium Phosphate (

    
    )  in dry dioxane or toluene.
    
  • Verdict: Use only if the boronic acid partner is readily available and you can strictly control water/base strength.

B. Stille Coupling: The "Safe" Route

  • The Advantage: Stille coupling operates under neutral conditions. There is zero risk of ester hydrolysis. The electron-deficient nature of the oxazole makes it an excellent partner for electron-rich stannanes.

  • The Trade-off: Toxicity of tin reagents and difficulty in purification.

  • Verdict: The most reliable method for this specific substrate if purification (flash chromatography with KF silica) is feasible.

C. Sonogashira: The Alkyne Access

  • The Advantage: Direct access to alkynyl-oxazoles.

  • The Risk: Requires an amine base (TEA or DIPEA). While less aggressive than hydroxide, primary amines can sometimes attack the ester. Secondary/Tertiary amines are generally safe.

  • Verdict: Excellent for extending conjugation.

D. Negishi: The High-Reactivity Specialist

  • The Advantage: Organozinc reagents are highly reactive and can couple at room temperature or lower, preserving sensitive functional groups. Excellent for coupling with other heterocycles (e.g., pyridines, thiazoles) where boronic acids might be unstable.

  • Verdict: Best for complex heteroaryl-heteroaryl couplings.

Decision Matrix & Workflow

DecisionTree Start Target: Functionalize C2 of Ethyl 2-bromooxazole-5-carboxylate Q1 What is the Coupling Partner? Start->Q1 Partner1 Aryl/Heteroaryl (Stable Boronic Acid) Q1->Partner1 Partner2 Aryl/Heteroaryl (Acid Sensitive or Unstable Boron) Q1->Partner2 Partner3 Terminal Alkyne Q1->Partner3 Partner4 Alkyl / Complex Heterocycle Q1->Partner4 Method1 Suzuki-Miyaura (Use Anhydrous K3PO4) Partner1->Method1 Method2 Stille Coupling (Neutral Conditions) Partner2->Method2 Method3 Sonogashira (Std. Conditions) Partner3->Method3 Method4 Negishi Coupling (Organozinc) Partner4->Method4

Figure 2: Strategic decision tree for selecting the coupling protocol based on the nucleophilic partner.

Validated Experimental Protocols

These protocols are designed to be self-validating : the color changes and TLC monitoring points are critical for ensuring the active catalyst species is formed and the substrate is not degrading.

Protocol A: Modified Suzuki Coupling (Anhydrous Conditions)

Designed to prevent ester hydrolysis.

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv)

    • Base:

      
       (tribasic, anhydrous, finely ground) (2.0 equiv)
      
    • Catalyst:

      
       (5 mol%) - Chosen for stability and bite angle.
      
    • Solvent: 1,4-Dioxane (anhydrous, 5 mL).

  • Procedure:

    • Add solid reagents to the tube under air (rapidly).

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous Dioxane via syringe.

    • Heat to 80°C for 4-12 hours. Do not exceed 90°C to avoid thermal degradation of the oxazole.

  • Validation:

    • Visual: Reaction should turn dark red/black (active Pd). If it remains pale yellow, oxygen may be present.

    • TLC:[1] Monitor disappearance of the bromide (

      
       in 20% EtOAc/Hex) and appearance of blue fluorescent spot (biaryl product).
      
Protocol B: Stille Coupling (High Fidelity)

Best for sensitive substrates.

  • Setup: 25 mL Schlenk tube or Microwave vial.

  • Reagents:

    • Ethyl 2-bromooxazole-5-carboxylate (1.0 equiv)

    • Ar-

      
       (1.1 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Additive: CuI (10 mol%) - Accelerates the reaction (Liebeskind effect), allowing lower temps.

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine reagents in the vial. Degas solvent by sparging with Argon for 10 mins.

    • Heat at 90°C (thermal) or 100°C (Microwave, 30 min).

  • Workup (Crucial for Tin):

    • Dilute with ether. Add aqueous KF (saturated solution) and stir vigorously for 30 mins. The white precipitate is polymeric tin fluoride (

      
      ). Filter through Celite before extraction.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains carboxylic acid Hydrolysis of ester during Suzuki.Switch to anhydrous

or CsF. Avoid MeOH/Water mixtures.
Low Conversion (Starting material remains) Catalyst deactivation or sluggish oxidative addition.Switch to electron-rich ligand (e.g., XPhos or SPhos) to facilitate oxidative addition into the C-Br bond.
Homocoupling of Boronic Acid Oxygen present in system.[2]Degas solvents more thoroughly (freeze-pump-thaw).
"Black Metal" precipitating early Catalyst decomposition (Pd black).Add additional ligand (e.g., free

) or reduce reaction temperature.

References

  • Suzuki-Miyaura Mechanism & Base Effects: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Oxazole Reactivity & Synthesis: Hodgetts, K. J. "Progress in the Synthesis of Oxazoles." Asian Journal of Organic Chemistry, 2016. (General reference for 2-halooxazole reactivity).
  • Stille Coupling of Heterocycles: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[3][4][5][6] Organic Reactions, 1997 .[2] Link

  • Copper Effect in Stille Coupling: Han, X.; Stoltz, B. M.; Corey, E. J. "Cuprous Chloride Accelerated Stille Reactions." Journal of the American Chemical Society, 1999 , 121(33), 7600–7605. Link

  • Negishi Coupling on Heterocycles: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 2006 , 45(36), 6040-6044. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.